(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
描述
This compound has been reported in Homo sapiens with data available.
Structure
2D Structure
属性
分子式 |
C33H54N7O17P3S |
|---|---|
分子量 |
945.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z)-dodeca-2,6-dienethioate |
InChI |
InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,12-13,20-22,26-28,32,43-44H,4-7,10-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,13-12+/t22-,26-,27-,28+,32-/m1/s1 |
InChI 键 |
BNPQDIKRZDRREL-GQUYLXGASA-N |
手性 SMILES |
CCCCC/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCCCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Formation of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in Mammalian Cells: An Intermediate in Polyunsaturated Fatty Acid Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid, in mammalian cells. Its formation is not a biosynthetic event in the anabolic sense but rather a key step in the catabolic breakdown of dietary PUFAs. The metabolic pathway responsible for its generation involves the core enzymes of the beta-oxidation spiral, supplemented by the action of essential auxiliary enzymes that resolve the complex double bond structures inherent to PUFAs. This guide provides an in-depth examination of this metabolic sequence, presenting quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the involved pathways and workflows to support further research and therapeutic development.
Introduction
The mitochondrial beta-oxidation of fatty acids is a central pathway for energy production in mammals. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the breakdown of unsaturated fatty acids, such as the essential fatty acid linoleic acid, requires additional enzymatic machinery to handle the presence and specific configurations of double bonds. The formation of this compound is a pivotal point in this process, arising after several cycles of conventional beta-oxidation of linoleoyl-CoA. This intermediate's unique structure necessitates the action of specialized auxiliary enzymes to be further metabolized. Understanding the intricacies of this pathway is critical for elucidating the complete picture of lipid metabolism and for developing therapeutic strategies for metabolic disorders.
The Metabolic Pathway: From Linoleic Acid to this compound
The generation of this compound from linoleic acid (18:2, cis-Δ⁹, cis-Δ¹²) occurs within the mitochondrial matrix and can be delineated into the following stages:
Stage 1: Initial Rounds of Beta-Oxidation
-
Activation: Linoleic acid is first activated to linoleoyl-CoA in the cytoplasm by an acyl-CoA synthetase.
-
Mitochondrial Transport: Linoleoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.
-
Three Cycles of Beta-Oxidation: Linoleoyl-CoA undergoes three complete cycles of beta-oxidation. Each cycle consists of four reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase, respectively. Each cycle shortens the fatty acyl-CoA chain by two carbons and produces one molecule each of FADH₂, NADH, and acetyl-CoA.
-
Formation of a Problematic Intermediate: After three cycles, the initial 18-carbon linoleoyl-CoA is converted to a 12-carbon intermediate, cis-Δ³-cis-Δ⁶-dodecadienoyl-CoA. The cis-Δ³ double bond of this intermediate cannot be processed by the next enzyme in the standard beta-oxidation pathway, acyl-CoA dehydrogenase.
Stage 2: Action of Auxiliary Enzymes
-
Isomerization: The enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond. This reaction converts cis-Δ³-cis-Δ⁶-dodecadienoyl-CoA into the key intermediate, This compound .
The following diagram illustrates this metabolic sequence:
Quantitative Data on Key Enzymes
The efficiency and regulation of this pathway are dictated by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for the key auxiliary enzyme, 2,4-dienoyl-CoA reductase, which acts on a subsequent intermediate. Data for Δ³,Δ²-enoyl-CoA isomerase with the specific dodecadienoyl-CoA intermediate is less readily available in a consolidated format.
| Enzyme | Organism/Tissue | Substrate | KM (µM) | Vmax (µmol/min/mg) | Reference |
| Mitochondrial 2,4-dienoyl-CoA Reductase | Human | 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | [1] |
| Human | 2,4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | [1] | |
| Human | NADPH | 60.5 ± 19.7 | - | [1] | |
| Mitochondrial 2,4-dienoyl-CoA Reductase | Rat Liver | trans-2,trans-4-Hexadienoyl-CoA | 0.46 | 2.1 s-1 (turnover number) | [2] |
| Rat Liver | NADPH | 2.5 | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity measurement of key enzymes, as well as the analysis of fatty acyl-CoA intermediates.
Expression and Purification of Recombinant Human Mitochondrial 2,4-Dienoyl-CoA Reductase
This protocol is adapted from studies involving the overexpression of the enzyme in E. coli.[1]
Objective: To obtain a highly purified and active truncated form of human mitochondrial 2,4-dienoyl-CoA reductase.
Materials:
-
pUC18::DECR plasmid containing the full-length human mitochondrial 2,4-dienoyl-CoA reductase cDNA.
-
pLM1 expression vector.
-
E. coli expression host (e.g., BL21(DE3)).
-
PCR primers with flanking restriction sites and a C-terminal His6-tag sequence.
-
Restriction enzymes and T4 DNA ligase.
-
LB medium and IPTG.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA HiTrap chelating column.
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
SDS-PAGE reagents.
Procedure:
-
Subcloning: a. Use PCR to amplify the coding sequence for the mature form of the reductase from the pUC18::DECR plasmid. Design primers to introduce appropriate restriction sites and a C-terminal His6-tag. b. Digest the PCR product and the pLM1 expression vector with the corresponding restriction enzymes. c. Ligate the digested insert into the pLM1 vector and transform into a cloning host for sequence verification.
-
Expression: a. Transform the verified expression plasmid into an E. coli expression strain. b. Grow a starter culture overnight in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C. e. Harvest the cells by centrifugation.
-
Purification: a. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. b. Clarify the lysate by centrifugation. c. Apply the supernatant to a pre-equilibrated Ni-NTA HiTrap chelating column. d. Wash the column extensively with wash buffer to remove unbound proteins. e. Elute the His-tagged reductase with elution buffer. f. Analyze the purified protein by SDS-PAGE to assess purity. g. Dialyze the purified protein against a suitable storage buffer.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is a standard method for measuring the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of NADPH.[3][4]
Objective: To determine the enzymatic activity of 2,4-dienoyl-CoA reductase.
Principle: The enzyme catalyzes the reduction of a 2,4-dienoyl-CoA substrate using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ is accompanied by a decrease in absorbance at 340 nm.
Materials:
-
Purified 2,4-dienoyl-CoA reductase.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH solution.
-
Substrate solution (e.g., 2,4-hexadienoyl-CoA or 2,4-decadienoyl-CoA).
-
UV-visible spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH to a final concentration of approximately 150 µM.
-
Add a known amount of the purified enzyme to the reaction mixture and mix gently.
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate (e.g., to a final concentration of 60 µM).
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 22°C) for several minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
HPLC-Based Analysis of Fatty Acyl-CoA Esters
This protocol provides a general framework for the separation and quantification of fatty acyl-CoA species.[5][6]
Objective: To analyze the profile of fatty acyl-CoA intermediates from biological samples.
Materials:
-
Biological sample (e.g., isolated mitochondria, cell lysate).
-
Extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Organic solvents (acetonitrile, isopropanol, methanol).
-
Internal standard (e.g., heptadecanoyl-CoA).
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase A (e.g., 15 mM ammonium (B1175870) hydroxide (B78521) in water).
-
Mobile phase B (e.g., 15 mM ammonium hydroxide in acetonitrile).
-
UV detector or mass spectrometer.
Procedure:
-
Extraction: a. Homogenize the biological sample in cold extraction buffer containing the internal standard. b. Add a mixture of acetonitrile:isopropanol:methanol and vortex thoroughly. c. Centrifuge to pellet the precipitate and collect the supernatant. d. Repeat the extraction of the pellet. e. Combine the supernatants and dry under a stream of nitrogen.
-
HPLC Analysis: a. Reconstitute the dried extract in a suitable solvent. b. Inject the sample onto a C18 reverse-phase column. c. Elute the acyl-CoA esters using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic long-chain species. d. Detect the eluting compounds using a UV detector at 260 nm (for the adenine (B156593) ring of CoA) or by mass spectrometry for more specific identification and quantification.
-
Quantification: a. Identify the peaks corresponding to the different acyl-CoA species based on their retention times compared to standards. b. Quantify the amount of each species by integrating the peak area and comparing it to the peak area of the internal standard and a standard curve.
Conclusion
The formation of this compound represents a critical juncture in the beta-oxidation of linoleic acid in mammalian mitochondria. The pathway relies on the coordinated action of the core beta-oxidation enzymes and the indispensable auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase. The subsequent metabolism of the resulting dienoyl-CoA intermediates requires further specialized enzymes like 2,4-dienoyl-CoA reductase. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating lipid metabolism, metabolic diseases, and potential therapeutic interventions. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved in this pathway with their specific physiological substrates and to understand the regulatory mechanisms that govern the flux through this metabolic route.
References
- 1. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enzymatic Cascade in Insect Pheromone Synthesis: A Focus on Dodecadienyl Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Insect chemical communication, a cornerstone of their reproductive and social behaviors, is primarily mediated by a diverse array of pheromones. Among these, fatty acid-derived pheromones, particularly those with a C12 backbone and conjugated double bonds, are prevalent in numerous moth species. This technical guide delves into the intricate biosynthetic pathways responsible for the production of these critical signaling molecules. While the specific role of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in insect pheromone synthesis is not established in the current scientific literature, this document will explore the well-characterized biosynthesis of structurally related and biologically significant dodecadienyl pheromones. We will dissect the enzymatic machinery, including desaturases, chain-shortening enzymes, fatty acyl-CoA reductases (FARs), and acetyltransferases, that collaboratively assemble these precise chemical signals. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in chemical ecology and drug development.
Introduction
The precise chemical structures of insect sex pheromones are crucial for species-specific mate recognition and reproductive isolation. The biosynthesis of these compounds from common fatty acid precursors involves a series of enzymatic modifications that introduce specific double bond configurations, adjust chain length, and add functional groups. This guide focuses on the synthesis of dodecadienyl pheromones, which are key components in the pheromone blends of several economically important pest species, including the European grapevine moth (Lobesia botrana) and the codling moth (Cydia pomonella). Understanding these biosynthetic pathways offers opportunities for the development of novel and sustainable pest management strategies through the disruption of pheromone production or the biotechnological synthesis of pheromones for monitoring and mating disruption.
Biosynthesis of Dodecadienyl Pheromones
The synthesis of C12 dienols and diene acetates originates from primary fatty acid metabolism, typically from palmitoyl-CoA (C16) or stearoyl-CoA (C18). The final pheromone structure is achieved through a coordinated series of enzymatic reactions.
Key Enzymatic Steps
The primary enzymatic reactions involved in the biosynthesis of dodecadienyl pheromones are:
-
Fatty Acyl-CoA Desaturation: Introduction of double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. This is a critical step in determining the identity of the pheromone.
-
Chain Shortening (β-oxidation): Peroxisomal β-oxidation is often employed to shorten the carbon chain of the fatty acyl-CoA precursor to the desired length (e.g., from C14 to C12).
-
Fatty Acyl-CoA Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by the action of fatty acyl-CoA reductases (FARs).
-
Acetylation: In cases where the pheromone is an acetate (B1210297) ester, a final acetylation step is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AT).
Case Study: Lobesia botrana (European Grapevine Moth)
The major component of the L. botrana sex pheromone is (E,Z)-7,9-dodecadienyl acetate. Its biosynthesis is a multi-step process involving several key enzymes.[1][2][3][4][5][6]
Proposed Biosynthetic Pathway:
The pathway begins with tetradecanoyl-CoA (C14). A Δ11-desaturase introduces a double bond to produce (Z)-11-tetradecenoyl-CoA.[2][3] This is followed by a cycle of β-oxidation, which shortens the chain by two carbons to yield (Z)-9-dodecenoyl-CoA.[2][3][4] A subsequent, yet to be fully characterized, Δ7-desaturase is proposed to introduce the second double bond at the 7th position with an (E)-configuration, resulting in (E,Z)-7,9-dodecadienoyl-CoA. This precursor is then reduced by a FAR to (E,Z)-7,9-dodecadien-1-ol, and finally acetylated to the active pheromone component.[2][3]
Diagram: Proposed Biosynthetic Pathway of (E,Z)-7,9-dodecadienyl acetate in Lobesia botrana
Caption: Biosynthesis of L. botrana pheromone.
Case Study: Cydia pomonella (Codling Moth)
The codling moth utilizes (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone, as its primary sex pheromone.[7][8][9][10] The biosynthesis of this conjugated diene involves a unique bifunctional desaturase.
Proposed Biosynthetic Pathway:
The synthesis of codlemone is believed to start from a C12 saturated fatty acyl-CoA precursor. A single, highly specialized Δ9-desaturase, designated Cpo_CPRQ, is responsible for the introduction of both double bonds.[7] This enzyme first introduces an (E)-9 double bond and subsequently a conjugated (E)-10 double bond into the C12 acyl chain, producing (E,E)-8,10-dodecadienoyl-CoA. This precursor is then reduced by a fatty acyl-CoA reductase to yield the final pheromone, codlemone.[7][9]
Diagram: Proposed Biosynthetic Pathway of Codlemone in Cydia pomonella
Caption: Biosynthesis of C. pomonella pheromone.
Quantitative Data on Pheromone Precursor Production
The biotechnological production of insect pheromones and their precursors in engineered organisms provides valuable quantitative data on the efficiency of the biosynthetic enzymes.
| Organism | Engineered Enzymes | Precursor/Pheromone Produced | Titer/Yield | Reference |
| Yarrowia lipolytica | D. melanogaster Dmd9 desaturase, L. botrana Lbo_31670 oxidase, H. armigera HarFAR reductase | (Z)-7-dodecenol | 0.10 ± 0.02 mg/L | [11] |
| Yarrowia lipolytica | L. botrana Lbo_PPTQ desaturase, L. botrana Lbo_31670 oxidase, H. armigera HarFAR reductase | (Z)-9-dodecenol | 0.21 ± 0.03 mg/L | [11] |
| Camelina sativa (T2 generation) | U. californica UcTE thioesterase, C. pomonella Cpo_CPRQ desaturase | (E,E)-8,10-dodecadienoic acid | 5.5% of total fatty acids | [7][9] |
| Camelina sativa (T2 generation) | U. californica UcTE thioesterase, C. pomonella Cpo_CPRQ desaturase | (E)-9-dodecenoic acid | 9.4% of total fatty acids | [7][9] |
Experimental Protocols
In Vivo Labeling for Pathway Elucidation in L. botrana
Objective: To trace the metabolic fate of potential precursors in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate.
Methodology:
-
Preparation of Labeled Precursors: Deuterium-labeled fatty acids (e.g., D3-14:acid) are synthesized or purchased.
-
Topical Application: Approximately 1 hour into the scotophase (dark period), a small volume (e.g., 0.4 µl) of the labeled precursor dissolved in a suitable solvent (e.g., DMSO) is topically applied to the pheromone gland of female moths.[4]
-
Incubation: The moths are incubated for a specific period (e.g., 1 hour) to allow for metabolic conversion.
-
Pheromone Gland Extraction: The pheromone glands are excised, and a pool of glands (e.g., five) is extracted with a non-polar solvent like n-heptane.[4]
-
Analysis: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled pheromone components and intermediates.
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
Objective: To determine the function and substrate specificity of candidate enzymes (e.g., desaturases, FARs) identified from pheromone gland transcriptomes.
Methodology (Yeast Expression System):
-
Gene Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into a yeast expression vector (e.g., under the control of an inducible promoter).
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Culture and Induction: The transformed yeast is cultured, and gene expression is induced.
-
Substrate Feeding: The yeast culture is supplemented with a potential fatty acid precursor (e.g., methyl myristate).
-
Lipid Extraction and Analysis: After a period of incubation, the yeast cells and culture medium are harvested, and lipids are extracted. The fatty acid methyl esters (FAMEs) are prepared and analyzed by GC-MS to identify the products of the heterologously expressed enzyme.
Diagram: Experimental Workflow for Functional Characterization of Pheromone Biosynthesis Enzymes
Caption: Workflow for enzyme characterization.
The Role of this compound: An Unresolved Question
Despite the detailed understanding of the biosynthesis of several dodecadienyl pheromones, the specific intermediate this compound has not been identified as a direct precursor in the characterized pathways of major moth pests. The double bond positions (2,6) and their configuration in this molecule do not align with the known structures of the final pheromone products (e.g., 7,9-dienes or 8,10-dienes) or their immediate precursors.
While enzymes capable of producing a trans-2, cis-6 diene structure may exist in insects, their involvement in pheromone biosynthesis remains to be demonstrated. Further research, including broader surveys of pheromone structures across a wider range of insect taxa and detailed characterization of the substrate specificities of the full suite of biosynthetic enzymes, is required to determine if this particular acyl-CoA derivative plays a role in insect chemical communication.
Conclusion and Future Directions
The biosynthesis of dodecadienyl insect pheromones is a testament to the evolutionary plasticity of fatty acid metabolism. Through the coordinated action of a suite of specialized enzymes, insects can generate a vast diversity of chemical signals from simple precursors. While significant progress has been made in elucidating these pathways in key species, many of the enzymes, particularly reductases and acetyltransferases, remain to be functionally characterized in detail. Future research should focus on:
-
Comprehensive Enzyme Characterization: Determining the substrate specificities and kinetic properties of the reductases and acetyltransferases involved in dodecadienyl pheromone synthesis.
-
Discovery of Novel Pathways: Investigating the pheromone biosynthetic pathways in a broader range of insect species to uncover novel enzymatic reactions and intermediates.
-
Biotechnological Applications: Leveraging the knowledge of these pathways to optimize the production of pheromones in microbial and plant-based systems for sustainable pest control.
By continuing to unravel the complexities of insect pheromone biosynthesis, the scientific community can pave the way for innovative and environmentally benign approaches to managing insect populations and protecting agricultural resources.
References
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. researchgate.net [researchgate.net]
- 9. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pherobase Synthesis - E8E10-12OH | C12H22O [pherobase.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide on (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA: Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, also known as (2E,6Z)-dodeca-2,6-dienoyl-CoA, is a crucial intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its formation and subsequent metabolism are vital for the complete energy extraction from these essential dietary fats. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of this dienoyl-CoA thioester. It details its role in metabolic pathways, the enzymes involved in its transformation, and methodologies for its study. This document is intended to serve as a foundational resource for researchers in metabolism, drug discovery, and related fields who are investigating fatty acid oxidation and its implications in health and disease.
Introduction
The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in most organisms. While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the degradation of unsaturated fatty acids, which contain one or more double bonds, requires the action of auxiliary enzymes to handle the non-standard configurations of the intermediates. This compound is a key intermediate that arises during the breakdown of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The proper processing of this metabolite is critical for maintaining metabolic homeostasis.
Natural Occurrence
This compound is a naturally occurring metabolite found in organisms that metabolize linoleic acid, including humans and mice.[1] It is an intermediate in the mitochondrial beta-oxidation pathway and is expected to be present in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. However, due to its transient nature as a metabolic intermediate, its steady-state concentrations are generally low and challenging to quantify.
Table 1: Summary of Tissues with Expected Presence of this compound
| Tissue | Primary Metabolic Function | Rationale for Presence |
| Liver | Central hub for fatty acid metabolism, including beta-oxidation and ketogenesis. | High capacity for linoleic acid uptake and degradation. |
| Heart | Primarily relies on fatty acid oxidation for continuous energy supply. | High demand for energy from fat breakdown. |
| Skeletal Muscle | Utilizes fatty acids as a major energy source, especially during prolonged exercise and fasting. | Significant rates of beta-oxidation to fuel muscle contraction. |
| Brown Adipose Tissue | Specialized for thermogenesis, which is fueled by high rates of fatty acid oxidation. | Active breakdown of fatty acids to generate heat. |
Note: While the presence of this compound is biochemically predicted in these tissues, specific quantitative data on its concentration are scarce in the current scientific literature.
Biosynthesis and Metabolism: The Beta-Oxidation of Linoleic Acid
This compound is formed during the beta-oxidation of linoleoyl-CoA. The initial cycles of beta-oxidation proceed normally until the cis-double bonds of the original linoleic acid molecule enter the core pathway, creating intermediates that are not substrates for the standard enzymes.
The formation of this compound is a critical step in overcoming one of these hurdles. The pathway is as follows:
-
Linoleoyl-CoA undergoes three rounds of beta-oxidation, yielding three molecules of acetyl-CoA and the intermediate cis-3,cis-6-dodecadienoyl-CoA .
-
The enzyme Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) then catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming This compound .[2] This product can now be acted upon by the next enzyme in the beta-oxidation spiral.
The subsequent metabolism of this compound involves the following steps:
-
Acyl-CoA dehydrogenase acts on the trans-2 double bond, creating a conjugated 2-trans,4-trans,6-cis-dodecatrienoyl-CoA .
-
This intermediate is then reduced by 2,4-dienoyl-CoA reductase (EC 1.3.1.34) using NADPH to form trans-3,cis-6-dodecadienoyl-CoA .
-
Finally, Δ3,Δ2-enoyl-CoA isomerase again acts to convert this intermediate into trans-2,cis-6-dodecadienoyl-CoA , which can then re-enter the main beta-oxidation pathway.
Biological Significance
The primary biological significance of this compound lies in its essential role as an intermediate in the complete catabolism of linoleic acid and other polyunsaturated fatty acids with similar double bond structures. Without the enzymatic machinery to process this intermediate, the beta-oxidation of these fatty acids would be blocked, leading to the accumulation of toxic intermediates and an energy deficit.
Deficiencies in the enzymes responsible for its metabolism, such as 2,4-dienoyl-CoA reductase, can lead to inherited metabolic disorders characterized by hypotonia, poor feeding, and vomiting.
While its role as a metabolic intermediate is well-established, further research is needed to explore potential signaling or regulatory functions of this compound or other medium-chain dienoyl-CoAs. It is known that other acyl-CoA species can act as allosteric regulators of enzymes and transcription factors, influencing cellular processes beyond energy metabolism.
Experimental Protocols
Quantification of this compound by LC-MS/MS
5.1.1. Sample Preparation
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80:20 methanol (B129727):water or acetonitrile (B52724):isopropanol:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).
-
Cell Extraction: For cultured cells, rapidly aspirate the culture medium and wash the cells with ice-cold saline. Immediately add the cold extraction solvent with the internal standard to the culture dish. Scrape the cells and collect the extract.
-
Protein Precipitation and Extraction: Centrifuge the homogenate/extract at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris. Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Further purification and concentration can be achieved using a C18 SPE cartridge. Condition the cartridge with methanol and then with water. Load the supernatant, wash with water, and elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of a solvent compatible with the LC mobile phase.
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: An aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and a weak acid (e.g., formic acid or acetic acid).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound (C33H54N7O17P3S, exact mass: 945.2510), the precursor ion would be [M+H]+ at m/z 946.258. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety would be monitored.
-
Enzyme Assays
5.2.1. Δ3,Δ2-Enoyl-CoA Isomerase Assay
The activity of Δ3,Δ2-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm due to the conversion of a cis-3-enoyl-CoA substrate to a trans-2-enoyl-CoA product.
-
Principle: The conjugated double bond system in the trans-2-enoyl-CoA product has a lower molar absorptivity at 263 nm than the isolated double bond in the cis-3-enoyl-CoA substrate.
-
Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: A suitable cis-3-enoyl-CoA, such as cis-3-hexenoyl-CoA or cis-3-octenoyl-CoA.
-
Enzyme source (e.g., purified enzyme or mitochondrial extract).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate in a quartz cuvette.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
-
5.2.2. 2,4-Dienoyl-CoA Reductase Assay
The activity of 2,4-dienoyl-CoA reductase can be determined by monitoring the oxidation of NADPH to NADP+ at 340 nm.
-
Principle: The enzyme utilizes NADPH as a cofactor to reduce the 2,4-dienoyl-CoA substrate. The decrease in NADPH concentration is directly proportional to the enzyme activity.
-
Reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NADPH
-
Substrate: A 2,4-dienoyl-CoA, such as 2,4-hexadienoyl-CoA or 2,4-decadienoyl-CoA.
-
Enzyme source.
-
-
Procedure:
-
Combine the assay buffer, NADPH, and enzyme source in a cuvette.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Conclusion and Future Directions
This compound is a pivotal, albeit transient, intermediate in the mitochondrial beta-oxidation of linoleic acid. Its efficient metabolism is essential for energy homeostasis and the prevention of metabolic stress. While its role in fatty acid catabolism is well-understood, several areas warrant further investigation. The development of sensitive and robust analytical methods for the routine quantification of this and other unsaturated acyl-CoA intermediates in various tissues would provide valuable insights into the regulation of fatty acid oxidation in health and disease. Furthermore, exploring the potential signaling roles of medium-chain dienoyl-CoAs could uncover novel regulatory mechanisms in cellular metabolism. A deeper understanding of the factors that influence the flux through this metabolic juncture may open new avenues for therapeutic intervention in metabolic disorders.
References
The Enzymatic Conversion of Linoleic Acid to (2-trans,6-cis)-Dodeca-2,6-dienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic degradation of polyunsaturated fatty acids, such as linoleic acid, is a critical bioenergetic process requiring a series of specialized enzymatic reactions to handle the complexities of their double bond structures. This technical guide provides an in-depth exploration of the enzymatic pathway leading to the formation of the specific intermediate, (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, from linoleic acid. This process involves the initial cycles of mitochondrial β-oxidation, followed by the crucial intervention of auxiliary enzymes, namely Δ³,Δ²-enoyl-CoA isomerase. Subsequent steps in the complete oxidation of linoleic acid necessitate the action of 2,4-dienoyl-CoA reductase. This document details the core biochemical transformations, presents available quantitative enzymatic data, outlines detailed experimental protocols for key assays, and illustrates the metabolic and regulatory pathways using logical diagrams. This guide is intended to serve as a comprehensive resource for researchers in lipid metabolism, drug discovery, and related fields.
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a vital component of cellular membranes and a precursor for various signaling molecules. Its catabolism for energy production occurs primarily through the mitochondrial β-oxidation pathway. However, the presence of cis double bonds in its structure at positions Δ⁹ and Δ¹² presents a challenge to the stereospecificity of the core β-oxidation enzymes. This necessitates the involvement of auxiliary enzymes to reconfigure the double bonds, allowing the catabolic spiral to proceed.
A key intermediate in this pathway is this compound. Its formation is a critical juncture in the breakdown of linoleic acid, highlighting the role of isomerases in processing complex fatty acid structures. Understanding the enzymatic steps leading to and succeeding this intermediate is crucial for elucidating the complete picture of polyunsaturated fatty acid metabolism and its regulation. Dysregulation of this pathway has been implicated in various metabolic disorders, making the enzymes involved potential targets for therapeutic intervention.
The Enzymatic Pathway from Linoleic Acid
The conversion of linoleic acid to this compound is not a direct enzymatic step but rather a multi-enzyme process integrated within the initial stages of β-oxidation.
Step 1: Activation and Transport
Linoleic acid is first activated to linoleoyl-CoA in the cytoplasm by an acyl-CoA synthetase. This activated fatty acid is then transported into the mitochondrial matrix via the carnitine shuttle system.
Step 2: Initial β-Oxidation Cycles
Once in the mitochondria, linoleoyl-CoA undergoes three complete cycles of β-oxidation. Each cycle consists of four reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase, respectively. Each cycle shortens the fatty acyl chain by two carbons and produces one molecule each of FADH₂, NADH, and acetyl-CoA.
After three cycles, the initial 18-carbon linoleoyl-CoA is converted into a 12-carbon intermediate, cis-Δ³, cis-Δ⁶-dodecadienoyl-CoA. The cis-Δ³ double bond of this intermediate cannot be processed by the next enzyme in the sequence, enoyl-CoA hydratase, which requires a trans-Δ² double bond.
Step 3: Isomerization to this compound
This is the pivotal step where the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) comes into play. This isomerase catalyzes the conversion of the cis-Δ³ double bond to a trans-Δ² double bond, yielding This compound .[1] This product is now a suitable substrate for enoyl-CoA hydratase.
Step 4: Subsequent β-Oxidation and the Role of 2,4-Dienoyl-CoA Reductase
The this compound re-enters the β-oxidation pathway. Enoyl-CoA hydratase acts on the trans-Δ² double bond, followed by the action of 3-hydroxyacyl-CoA dehydrogenase. This leads to the formation of a new intermediate. After one more round of β-oxidation, a 10-carbon intermediate, 2-trans,4-cis-decadienoyl-CoA, is generated. The conjugated double bond system of this molecule is not a substrate for enoyl-CoA hydratase.
At this stage, another auxiliary enzyme, 2,4-dienoyl-CoA reductase (EC 1.3.1.34), is required. This NADPH-dependent enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[1][2] This product is then converted by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which can then re-enter and complete the β-oxidation spiral.[1]
Quantitative Data
The efficiency of the enzymatic conversions in the linoleic acid degradation pathway is described by their kinetic parameters. While specific data for every intermediate is not always available, the following tables summarize known kinetic data for the key auxiliary enzymes.
Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerases
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Rat Liver (Mitochondrial, Long-Chain) | 3-cis-Dodecenoyl-CoA | ~10-12 | - | - | [3] |
| Rat Liver (Mitochondrial, Short-Chain) | 3-cis-Hexenoyl-CoA | - | - | - | [4] |
| S. cerevisiae (Peroxisomal) | trans-3-Hexenoyl-CoA | 21.5 | 6.0 | 2.8 x 10⁵ | [5] |
| S. cerevisiae (Peroxisomal) | cis-3-Octenoyl-CoA | - | 16 µmol/min/mg | - | [5] |
| Plant Cotyledons | Various 3-enoyl-CoAs (C6-C12) | - | - | ~10⁶ | [1] |
Note: Data for the specific substrate cis-Δ³, cis-Δ⁶-dodecadienoyl-CoA is limited in the literature.
Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductases
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Human (Peroxisomal) | trans-2,trans-4-Decadienoyl-CoA | - | - | [6] |
| Human (Peroxisomal) | Short-chain acyl-CoAs | Higher Km (6-fold) vs C10+ | - | [6] |
| E. coli (FadH) | 2,4-Decadienoyl-CoA | - | - | [7] |
| Rat Liver (Mitochondrial) | trans-2,trans-4-Hexadienoyl-CoA | - | - | [8] |
| Rat Liver (Mitochondrial) | 5-Phenyl-2,4-pentadienoyl-CoA | - | - | [8] |
Note: The reductase can act on both 2-trans,4-cis and 2-trans,4-trans isomers.[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the study of the enzymatic formation of this compound.
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the isomerization of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 1 mM EDTA.
-
Substrate: cis-3-Hexenoyl-CoA or other suitable 3-enoyl-CoA substrate (e.g., cis-3-octenoyl-CoA), typically at a concentration of 50-100 µM.
-
Enzyme: Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase.
-
Spectrophotometer capable of reading at 263 nm.
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and the substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change.
-
The activity can be calculated using the molar extinction coefficient difference between the 3-enoyl-CoA and 2-enoyl-CoA.
Assay for 2,4-Dienoyl-CoA Reductase Activity
This spectrophotometric assay measures the substrate-dependent oxidation of NADPH, which is observed as a decrease in absorbance at 340 nm.[10]
Materials:
-
Assay Buffer: 50 mM PBS, pH 7.4, containing 100 µM EDTA.[10]
-
NADPH solution: 125 µM in assay buffer.[10]
-
Substrate: trans-2,trans-4-Decadienoyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA (40 µM).[10][11]
-
Enzyme: Purified or partially purified 2,4-dienoyl-CoA reductase (e.g., 10 µg).[10]
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
In a cuvette, combine the assay buffer, NADPH solution, and the enzyme.
-
Pre-incubate the mixture for 20 minutes at room temperature.[10]
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm for 90 seconds.[10]
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
HPLC Analysis of Dodecadienoyl-CoA Isomers
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the various isomers of dodecadienoyl-CoA.
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector is required.
-
A C18 reversed-phase column is typically used for the separation of fatty acyl-CoAs.
Mobile Phase and Gradient:
-
A common mobile phase system consists of two solvents:
-
Solvent A: A buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 5.5).
-
Solvent B: Acetonitrile (B52724) or methanol.
-
-
A gradient elution is typically employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the more hydrophobic acyl-CoAs.
Sample Preparation:
-
Biological samples (e.g., mitochondrial extracts) need to be deproteinized, typically by adding a cold organic solvent like acetonitrile or perchloric acid.
-
The supernatant containing the acyl-CoAs is then collected and can be concentrated if necessary.
Detection:
-
Acyl-CoAs can be detected by their UV absorbance at around 260 nm, corresponding to the adenine (B156593) moiety of the coenzyme A.
Workflow:
Regulation of the Pathway
The enzymatic pathway for linoleic acid degradation is tightly regulated at the transcriptional level to meet the cell's energetic demands and to prevent the accumulation of potentially toxic intermediates.
Transcriptional Regulation
The expression of the genes encoding the enzymes of β-oxidation, including the auxiliary enzymes, is primarily controlled by two key families of transcription factors:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Specifically, PPARα is a major regulator of fatty acid catabolism.[12][13] When activated by fatty acids or their derivatives (including linoleic acid), PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription. This leads to an increased capacity for β-oxidation.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): In contrast, SREBP-1c is a key regulator of lipogenesis.[14][15] High levels of insulin (B600854) promote the activity of SREBP-1c, leading to increased fatty acid synthesis. Conversely, polyunsaturated fatty acids, including linoleic acid, have been shown to suppress the activity of SREBP-1c, thereby reducing lipogenesis and favoring fatty acid oxidation.[14][15]
The interplay between PPARα and SREBP-1c provides a crucial mechanism for maintaining lipid homeostasis.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. portlandpress.com [portlandpress.com]
- 4. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 6. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unraveling the Enigmatic Role of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. At the heart of these conditions lies a complex interplay of genetic predisposition and environmental factors, culminating in dysregulated energy metabolism. While the roles of major lipid and carbohydrate pathways have been extensively studied, the contribution of specific, less abundant metabolic intermediates remains an area of active investigation. This technical guide delves into the emerging science surrounding (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, a specific intermediate in the β-oxidation of polyunsaturated fatty acids. We will explore its metabolic context, the profound implications of its impaired processing, and the experimental methodologies required to investigate its potential as a biomarker and therapeutic target in metabolic diseases.
Introduction: The Significance of Polyunsaturated Fatty Acid Metabolism
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and signaling molecules. Their catabolism through mitochondrial β-oxidation is a critical source of energy. However, the presence of double bonds in PUFAs necessitates a set of auxiliary enzymes to reconfigure the intermediates for processing by the core β-oxidation machinery. One such critical intermediate is this compound, which arises from the degradation of linoleic acid and other PUFAs with double bonds at even-numbered positions.
This compound is an unsaturated fatty acyl-CoA that is a normal human and mouse metabolite[1]. Its proper metabolism is contingent on the enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme catalyzes the reduction of the dienoyl-CoA to a trans-3-enoyl-CoA, which can then be isomerized and re-enter the main β-oxidation spiral.
The Link to Metabolic Disorders: Insights from 2,4-dienoyl-CoA Reductase Deficiency
A direct, causative link between elevated levels of this compound and common metabolic disorders in the general population is an area of ongoing research. However, compelling indirect evidence for its importance comes from the rare genetic disorder, 2,4-dienoyl-CoA reductase deficiency (DECRD) .
DECRD is an autosomal recessive inborn error of PUFA and lysine (B10760008) metabolism that leads to mitochondrial dysfunction. Affected individuals present with severe encephalopathy and metabolic abnormalities in early infancy. Laboratory findings in DECRD patients consistently show elevated levels of C10:2 carnitine (2-trans,4-cis-decadienoylcarnitine) , a downstream metabolite of the accumulating dienoyl-CoA intermediates[2]. This highlights the critical role of DECR in preventing the buildup of these specific fatty acid metabolites.
Animal models have further elucidated the metabolic consequences of impaired DECR function. Mice with a deficiency in mitochondrial 2,4-dienoyl-CoA reductase exhibit severe hypoglycemia, stress intolerance, and hepatic steatosis, with an accumulation of unsaturated fatty acids in the liver. These findings underscore the indispensability of proper dienoyl-CoA metabolism for maintaining metabolic homeostasis, particularly during periods of metabolic stress such as fasting.
Quantitative Data from Preclinical Models
While data on the absolute concentrations of this compound in metabolic disease models are scarce, studies on DECR deficient mice provide valuable insights into the magnitude of dysregulation. The following table summarizes key findings from these preclinical studies.
| Parameter | Wild-Type Mice (Fasted) | DECR Deficient Mice (Fasted) | Fold Change | Reference |
| Serum Decadienoylcarnitine (C10:2) | Not Reported | Significantly Increased | - | --INVALID-LINK-- |
| Hepatic Triacylglycerol Content | Baseline | Increased | - | --INVALID-LINK-- |
| Liver Unsaturated Fatty Acid Content | Baseline | Significantly Increased | - | --INVALID-LINK-- |
| Blood Glucose | Normal | Severely Decreased | - | --INVALID-LINK-- |
Signaling Pathways and Molecular Mechanisms
The accumulation of this compound and related intermediates due to impaired β-oxidation can have profound effects on cellular signaling, contributing to the pathophysiology of metabolic disorders.
Impaired Insulin (B600854) Signaling
A growing body of evidence suggests that the accumulation of intracellular lipid intermediates, including long-chain acyl-CoAs, can lead to insulin resistance[3]. This is thought to occur through several mechanisms, including the activation of protein kinase C (PKC) isoforms that can phosphorylate and inhibit key components of the insulin signaling cascade, such as the insulin receptor substrate-1 (IRS-1). The resulting "lipotoxicity" impairs glucose uptake and utilization, a hallmark of type 2 diabetes[4][5]. Incomplete fatty acid oxidation, which leads to the buildup of acylcarnitines, has been directly implicated in the development of muscle insulin resistance[5][6].
Caption: Impaired β-oxidation and insulin resistance.
Mitochondrial Dysfunction and Oxidative Stress
The inefficient processing of fatty acids can lead to mitochondrial stress, characterized by an imbalance between substrate influx and the capacity of the tricarboxylic acid (TCA) cycle and electron transport chain. This can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Mitochondrial dysfunction is a common feature of metabolic diseases and is thought to contribute to their progression.
References
- 1. This compound | C33H54N7O17P3S | CID 11966194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Partitioning, Incomplete Fatty Acid Oxidation, and Insulin Signal Transduction in Primary Human Muscle Cells: Effects of Severe Obesity, Fatty Acid Incubation, and Fatty Acid Translocase/CD36 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Tissue-specific expression of enzymes metabolizing (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA.
An In-depth Technical Guide to the Tissue-Specific Expression of Enzymes Metabolizing (2-trans,6-cis)-Dodeca-2,6-dienoyl-CoA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of polyunsaturated fatty acids (PUFAs) is a critical biological process, with intermediates playing significant roles in cellular signaling and energy homeostasis. This compound is a key intermediate in the β-oxidation of linoleic acid, a common omega-6 fatty acid. Its degradation requires a specific set of auxiliary enzymes whose expression levels vary significantly across different tissues. This document provides a comprehensive overview of the metabolic pathway, the primary enzymes involved, their tissue-specific expression profiles, detailed experimental protocols for their analysis, and the transcriptional regulation governing these processes. This guide is intended to serve as a technical resource for professionals engaged in metabolic research and the development of therapeutics targeting fatty acid oxidation pathways.
Core Metabolic Pathway
This compound is an intermediate formed during the β-oxidation of linoleoyl-CoA (C18:2, cis-Δ⁹,cis-Δ¹²). The pathway involves the core β-oxidation cycle along with three auxiliary enzymes required to handle the cis-double bonds at unconventional positions. The key enzymes whose tissue-specific expression is central to the metabolism of this intermediate are Δ³,Δ²-enoyl-CoA isomerase (ECI) and 2,4-dienoyl-CoA reductase (DECR) [1][2].
The metabolic cascade is as follows:
-
Initial β-Oxidation: Linoleoyl-CoA undergoes three standard cycles of β-oxidation, yielding three molecules of acetyl-CoA and forming dodeca-2,5-dienoyl-CoA (C12:2, cis-Δ³,cis-Δ⁶).
-
First Isomerization: The cis-Δ³ double bond is incompatible with the next enzyme in the cycle. Enoyl-CoA Isomerase (ECI) converts this intermediate to this compound[3].
-
Fourth β-Oxidation Cycle: This newly formed trans-Δ² intermediate undergoes one cycle of β-oxidation to produce another acetyl-CoA molecule and decenoyl-CoA (C10:1, cis-Δ⁴).
-
Formation of a Conjugated Diene: Acyl-CoA dehydrogenase acts on the cis-Δ⁴ intermediate, forming a conjugated 2-trans,4-cis-decadienoyl-CoA.
-
Reductase Action: This conjugated diene is a substrate for the NADPH-dependent 2,4-Dienoyl-CoA Reductase (DECR) , which reduces it to a 3-trans-decenoyl-CoA intermediate[1][3].
-
Second Isomerization: Enoyl-CoA Isomerase (ECI) acts again, converting the 3-trans-enoyl-CoA to 2-trans-enoyl-CoA.
-
Final β-Oxidation: The resulting 2-trans-enoyl-CoA is a standard substrate that can be completely degraded into five molecules of acetyl-CoA through the conventional β-oxidation pathway[4].
This intricate pathway highlights the indispensable roles of ECI and DECR in unlocking the energy stored in PUFAs.
Key Enzymes and Their Tissue-Specific Expression
The capacity of a given tissue to metabolize this compound is directly related to the expression and activity of 2,4-dienoyl-CoA reductase (DECR1) and enoyl-CoA isomerases (ECI1, ECI2). These enzymes are located in both mitochondria and peroxisomes[5][6].
2,4-Dienoyl-CoA Reductase 1 (DECR1)
DECR1 is an accessory enzyme of the β-oxidation pathway that uses NADPH to reduce 2,4-dienoyl-CoA esters, a critical step for processing PUFAs[1]. It is considered a rate-limiting enzyme in this auxiliary pathway[1].
Enoyl-CoA Delta Isomerase 1 & 2 (ECI1, ECI2)
ECI enzymes catalyze the crucial repositioning of double bonds in enoyl-CoA intermediates, converting them into substrates suitable for the core β-oxidation enzymes[2]. ECI1 is primarily mitochondrial, while ECI2 has been localized to both mitochondria and peroxisomes[5][7].
Quantitative Expression Data
The following tables summarize the mRNA expression levels of DECR1 and ECI1 in various human tissues, derived from the NCBI Gene database, which provides RNA sequencing data as Reads Per Kilobase of transcript, per Million mapped reads (RPKM). Comprehensive, directly comparable data on specific enzyme activity across multiple human tissues from a single study is limited; therefore, a separate table provides qualitative activity summaries based on available literature.
Table 1: mRNA Expression Levels (RPKM) in Human Tissues
| Tissue | DECR1 Expression (RPKM)[8] | ECI1 Expression (RPKM)[7] |
|---|---|---|
| Liver | 86.6 | 17.5 |
| Adipose Tissue | 60.8 | 17.9 |
| Kidney | 45.4 | 39.8 |
| Heart | 44.5 | 22.0 |
| Skeletal Muscle | 35.5 | 19.3 |
| Adrenal Gland | 35.1 | 18.6 |
| Colon | 29.5 | 22.9 |
| Small Intestine | 25.4 | 19.8 |
| Lung | 22.7 | 13.9 |
| Brain | 12.0 | 11.2 |
| Pancreas | 11.8 | 13.1 |
Table 2: Summary of Enzyme Activity in Tissues
| Enzyme | Tissue | Relative Activity/Presence | Reference |
|---|---|---|---|
| DECR1 | Liver | High activity | [9] |
| DECR1 | Heart | High expression suggested | [6] |
| DECR1 | Skeletal Muscle | Present | [9] |
| ECI1/ECI2 | Liver | Present in mitochondria & peroxisomes | [2][10] |
| ECI1/ECI2 | Heart | High expression suggested | [4] |
| ECI1/ECI2 | Kidney | High expression suggested |[7] |
Transcriptional Regulation by PPARα
The expression of genes involved in fatty acid oxidation, including those for auxiliary enzymes, is tightly regulated at the transcriptional level. The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a master regulator in this process[11][12]. PPARα is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[13]. Fatty acids and their CoA-esters act as natural ligands for PPARα[14]. In tissues with high metabolic activity like the liver, heart, and skeletal muscle, PPARα is highly expressed and plays a crucial role in upregulating the enzymatic machinery needed for fatty acid catabolism, particularly during periods of fasting or high-fat intake[4][15].
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 4. aocs.org [aocs.org]
- 5. ECI2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. 2,4-dienoyl-CoA reductase 1 - Wikipedia [en.wikipedia.org]
- 7. ECI1 enoyl-CoA delta isomerase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. DECR1 2,4-dienoyl-CoA reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Regulation of the (2-trans,6-cis)-Dodeca-2,6-Dienoyl-CoA Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway involving (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, a key intermediate in the β-oxidation of polyunsaturated fatty acids. The central focus of this document is the regulation of this pathway, with a detailed examination of the enzymatic control points, transcriptional regulation, and potential signaling pathway integrations. This guide is intended to serve as a resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, providing both foundational knowledge and detailed experimental methodologies.
Introduction
The catabolism of polyunsaturated fatty acids (PUFAs) is a critical process for energy homeostasis. Unlike saturated fatty acids, the β-oxidation of PUFAs requires a set of auxiliary enzymes to handle the non-standard configurations of double bonds. The metabolism of linoleic acid (18:2n-6), for instance, leads to the formation of various intermediates, including this compound. The efficient processing of this intermediate is crucial for the complete oxidation of the fatty acid chain. This guide delves into the intricate regulatory mechanisms governing the metabolic fate of this compound.
The Core Metabolic Pathway
The metabolism of this compound is an integral part of the mitochondrial fatty acid β-oxidation spiral. The key enzymatic step is catalyzed by 2,4-dienoyl-CoA reductase (DECR1) , a mitochondrial enzyme that reduces the conjugated diene system of 2,4-dienoyl-CoA thioesters.
The metabolic sequence is as follows:
-
Isomerization: A precursor, cis,cis-3,6-dodecadienoyl-CoA, is isomerized to this compound by dodecenoyl-CoA Δ-isomerase activity of the 3,2-trans-enoyl-CoA isomerase homodimer. This reaction occurs in the mitochondrial matrix.
-
Reduction: this compound is then acted upon by 2,4-dienoyl-CoA reductase (DECR1). This enzyme utilizes NADPH as a cofactor to reduce the conjugated double bonds, yielding trans-3-enoyl-CoA. This step is considered rate-limiting in the oxidation of certain PUFAs.
-
Further β-oxidation: The resulting trans-3-enoyl-CoA is subsequently isomerized to trans-2-enoyl-CoA by enoyl-CoA isomerase, allowing it to re-enter the conventional β-oxidation pathway for further degradation into acetyl-CoA units.
Regulation of the Pathway
The regulation of the this compound metabolic pathway is multifaceted, involving enzymatic control, transcriptional regulation, and integration with cellular signaling networks.
Enzymatic Regulation of 2,4-Dienoyl-CoA Reductase (DECR1)
DECR1 is the primary regulatory node in this pathway. Its activity is influenced by substrate availability and the cellular redox state (NADPH/NADP+ ratio).
Quantitative Data on Enzyme Kinetics:
| Substrate | Organism/Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | Human peroxisomal DCR | 71.6 ± 0.27 | 1.75 ± 0.34 | [1] |
| trans-2,trans-4-Decadienoyl-CoA | Human peroxisomal DCR | 12.7 ± 0.21 | 1.05 ± 0.12 | [1] |
| trans-2,trans-4-Hexadienoyl-CoA | Rat liver mitochondria | Data not available | Data not available | [2] |
| 5-phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat liver mitochondria | Data not available | Data not available | [2] |
| This compound | Data not available | Data not available | Data not available |
Note: The Km values for peroxisomal DCR suggest a higher affinity for longer-chain substrates. Further research is required to determine the specific kinetic parameters for mitochondrial DECR1 with this compound.
Allosteric Regulation and Post-Translational Modifications:
Currently, there is limited direct evidence for allosteric regulation or post-translational modifications specifically modulating the activity of DECR1. However, the broader context of β-oxidation suggests that feedback inhibition by downstream metabolites or regulation by post-translational modifications such as acetylation or phosphorylation are plausible mechanisms that warrant further investigation.
Transcriptional Regulation
The expression of the DECR1 gene is a critical long-term regulatory mechanism. Several key transcription factors involved in lipid metabolism are implicated in controlling DECR1 expression.
Key Transcriptional Regulators:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A primary regulator of genes involved in fatty acid oxidation. PPARα is activated by fatty acids and their derivatives. The promoter of the DECR1 gene is a known target of PPARα.
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor in lipogenesis, which is activated by insulin. While primarily associated with fatty acid synthesis, there is evidence of crosstalk with fatty acid oxidation pathways.
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose, ChREBP regulates genes involved in glycolysis and lipogenesis. Its direct role in regulating DECR1 is less clear but may be part of a coordinated response to cellular energy status.
Integration with Cellular Signaling Pathways
The regulation of the this compound pathway is integrated with major cellular energy-sensing pathways.
-
AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a master regulator of cellular energy homeostasis. When activated by a high AMP/ATP ratio, AMPK promotes catabolic pathways like fatty acid oxidation. While direct phosphorylation of DECR1 by AMPK has not been demonstrated, AMPK can indirectly influence this pathway by increasing the expression of PPARα and inhibiting lipogenesis, thereby increasing the substrate flux towards β-oxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase (DECR1) Activity
This protocol is adapted from established methods for measuring DECR1 activity.
Principle: The activity of DECR1 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the 2,4-dienoyl-CoA substrate.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NADPH solution (10 mM in buffer)
-
This compound substrate (or other suitable 2,4-dienoyl-CoA substrate) solution (concentration to be determined based on Km)
-
Mitochondrial extract or purified DECR1 enzyme preparation
-
Bovine Serum Albumin (BSA) (1 mg/mL)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
NADPH (final concentration 100-200 µM)
-
BSA (final concentration 0.1 mg/mL, to stabilize the enzyme)
-
Mitochondrial extract or purified DECR1 (amount to be optimized for a linear reaction rate)
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding the this compound substrate.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column
-
Mobile Phase A: Ammonium acetate (B1210297) or formate (B1220265) buffer in water
-
Mobile Phase B: Acetonitrile
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Biological samples (cells, tissues)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in cold extraction solvent containing the internal standard.
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the analytes using a gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the target analyte from other matrix components.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound and the internal standard (Multiple Reaction Monitoring - MRM mode).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Quantify the amount of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
The regulation of the this compound metabolic pathway is a critical aspect of polyunsaturated fatty acid catabolism. The enzyme 2,4-dienoyl-CoA reductase (DECR1) stands out as the central regulatory hub. While significant progress has been made in understanding the transcriptional control of fatty acid oxidation through master regulators like PPARα, several areas require further investigation.
Future research should focus on:
-
Determining the precise kinetic parameters of DECR1 with this compound.
-
Elucidating the direct regulatory roles of SREBP-1c and ChREBP on DECR1 gene expression.
-
Identifying and characterizing post-translational modifications of DECR1 that may modulate its activity.
-
Exploring the potential for allosteric regulation of DECR1.
A deeper understanding of these regulatory mechanisms will not only enhance our fundamental knowledge of lipid metabolism but also open new avenues for the development of therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
References
- 1. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemo-enzymatic synthesis of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, a valuable research tool for studying lipid metabolism and related drug development. The synthesis involves a two-step process: the chemical synthesis of the precursor fatty acid, (2-trans,6-cis)-dodeca-2,6-dienoic acid, followed by its enzymatic ligation to Coenzyme A (CoA) using a long-chain acyl-CoA synthetase (LACS). This method offers high stereoselectivity and yields, providing a reliable source of this specific unsaturated fatty acyl-CoA for various research applications.
Introduction
Unsaturated fatty acyl-CoAs are key intermediates in numerous metabolic pathways, including beta-oxidation, fatty acid synthesis, and the formation of signaling molecules. The specific isomer this compound is of interest for its potential role in specific enzymatic reactions and metabolic regulation. Its precise synthesis is crucial for accurate in vitro and in vivo studies. This protocol outlines a robust chemo-enzymatic approach that combines the precision of chemical synthesis for creating the specific diene stereochemistry with the efficiency and mild reaction conditions of enzymatic catalysis for the final CoA ligation.
Data Presentation
Table 1: Summary of Key Quantitative Data for the Chemo-enzymatic Synthesis
| Parameter | Chemical Synthesis of (2-trans,6-cis)-dodeca-2,6-dienoic acid | Enzymatic Ligation to CoA |
| Starting Materials | (Z)-1-bromo-1-hexene, 5-hexynoic acid | (2-trans,6-cis)-dodeca-2,6-dienoic acid, Coenzyme A |
| Key Reagents | n-Butyllithium, CuCN, Propargyl bromide | Long-chain acyl-CoA synthetase (LACS), ATP, MgCl2 |
| Typical Reaction Scale | 1-5 mmol | 1-10 µmol |
| Reaction Time | ~24 hours | 1-2 hours |
| Typical Yield | 40-60% | 70-90% |
| Purification Method | Flash column chromatography | High-Performance Liquid Chromatography (HPLC) |
| Final Product Purity | >95% | >98% |
Experimental Protocols
Part 1: Chemical Synthesis of (2-trans,6-cis)-dodeca-2,6-dienoic acid
This protocol is based on a stereoselective cross-coupling reaction to construct the diene system.
Materials:
-
(Z)-1-bromo-1-hexene
-
5-hexynoic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) cyanide (CuCN)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Silica (B1680970) gel for column chromatography
-
Hexane, Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (Z)-1-bromo-1-hexene (1.0 eq) in dry diethyl ether.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq) dropwise while maintaining the temperature at -78°C. Stir for 30 minutes.
-
In a separate flask, suspend CuCN (0.5 eq) in dry THF and cool to -78°C.
-
Transfer the lithium reagent from the first flask to the CuCN suspension via cannula. Allow the mixture to warm to 0°C and stir for 30 minutes to form the lithium di((Z)-hex-1-en-1-yl)cuprate reagent.
-
-
Coupling Reaction:
-
In another flame-dried flask, dissolve 5-hexynoic acid (1.2 eq) in dry THF and cool to -78°C.
-
Slowly add n-butyllithium (2.2 eq) to deprotonate the alkyne and the carboxylic acid. Stir for 20 minutes.
-
Add propargyl bromide (1.5 eq) to the solution and allow it to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to -78°C.
-
Transfer the prepared Gilman reagent to this flask via cannula.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure (2-trans,6-cis)-dodeca-2,6-dienoic acid.
-
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a commercially available or purified long-chain acyl-CoA synthetase (LACS).
Materials:
-
(2-trans,6-cis)-dodeca-2,6-dienoic acid
-
Coenzyme A, lithium salt
-
Long-chain acyl-CoA synthetase (LACS) from a suitable source (e.g., Pseudomonas sp. or bovine liver)
-
Adenosine triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Triton X-100 (optional, for membrane-bound enzymes)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM (2-trans,6-cis)-dodeca-2,6-dienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
1 mM DTT
-
0.01% Triton X-100 (if using a membrane-bound LACS)
-
1-5 µg of Long-chain acyl-CoA synthetase
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by HPLC.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying with a small amount of formic acid.
-
Centrifuge the mixture at high speed for 10 minutes to pellet the precipitated protein.
-
-
Purification by HPLC:
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the this compound by reverse-phase HPLC using a C18 column.
-
A suitable gradient is:
-
Mobile Phase A: 100 mM Ammonium acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 30 minutes.
-
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the product and lyophilize to obtain the pure this compound.
-
Mandatory Visualization
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Caption: Signaling pathway of the enzymatic ligation of the fatty acid to Coenzyme A.
Protocol for in-gel activity assay of acyl-CoA dehydrogenases using specific substrates.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting in-gel activity assays of acyl-CoA dehydrogenases (ACADs) using specific substrates. This technique is invaluable for studying the function of ACADs, identifying enzyme deficiencies, and screening potential drug candidates that may modulate their activity. The protocol is based on native polyacrylamide gel electrophoresis (PAGE), which preserves the enzymatic activity of the protein complexes.
Introduction
Acyl-CoA dehydrogenases are a class of mitochondrial enzymes crucial for fatty acid β-oxidation.[1] Deficiencies in these enzymes can lead to serious metabolic disorders.[2][3] The in-gel activity assay provides a robust method to visualize and quantify the enzymatic activity of specific ACADs directly within a polyacrylamide gel following electrophoretic separation.[4][5][6][7] This method is particularly useful for comparing the activity of different ACAD isoforms or assessing the impact of mutations or potential inhibitors on enzyme function.[4][5][6][7]
The principle of the assay involves the separation of native protein complexes by Blue Native PAGE (BN-PAGE) or Clear Native PAGE (CN-PAGE).[8][9][10] Following electrophoresis, the gel is incubated in a staining solution containing a specific acyl-CoA substrate for the dehydrogenase of interest, along with an electron acceptor like nitroblue tetrazolium (NBT). The active enzyme will catalyze the oxidation of the acyl-CoA substrate, and the liberated electrons are transferred to NBT, reducing it to a visible, insoluble formazan (B1609692) precipitate at the location of the enzyme band.[4][5][6][7]
Materials and Reagents
A comprehensive list of materials and reagents required for the in-gel activity assay is provided in the table below.
| Category | Item | Specifications/Notes |
| Sample Preparation | Mitochondria Isolation Kit | Or a well-established laboratory protocol |
| Digitonin (B1670571) | For solubilization of mitochondrial membranes | |
| Protease Inhibitor Cocktail | To prevent protein degradation | |
| Bradford Reagent | For protein quantification | |
| Gel Electrophoresis (Native PAGE) | Acrylamide/Bis-acrylamide solution | 30% or 40% stock solution |
| Tris-HCl | For buffer preparation | |
| Glycine | For running buffer | |
| Coomassie Brilliant Blue G-250 | For Blue Native PAGE | |
| Gradient Mixer and Gel Casting System | For creating gradient gels | |
| Electrophoresis Power Supply | ||
| In-Gel Activity Staining | Specific Acyl-CoA Substrates | e.g., Butyryl-CoA (for SCAD), Octanoyl-CoA (for MCAD), Palmitoyl-CoA (for LCAD) |
| Nitroblue Tetrazolium (NBT) | Electron acceptor | |
| Phenazine Methosulfate (PMS) or Meldola's Blue | Intermediate electron carriers (optional, can enhance signal) | |
| Tris-HCl | For incubation buffer | |
| Coomassie Staining Solution | For total protein visualization | |
| Destaining Solution |
Experimental Protocols
-
Harvest cells or tissue samples.
-
Isolate mitochondria using a commercially available kit or a standard differential centrifugation protocol. Keep samples on ice throughout the procedure to maintain enzyme activity.
-
Determine the protein concentration of the mitochondrial fraction using a Bradford assay.
-
For solubilization, resuspend the mitochondrial pellet in an ice-cold extraction buffer containing digitonin (e.g., 1% w/v) at a protein concentration of 5-10 mg/mL.[11]
-
Incubate on ice for 20-30 minutes with gentle agitation.[12]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the insoluble material.
-
Collect the supernatant containing the solubilized mitochondrial protein complexes.
This protocol describes the use of Blue Native PAGE (BN-PAGE). Clear Native PAGE (CN-PAGE) can also be used, which omits the Coomassie G-250 from the cathode buffer and is beneficial for certain activity assays where the blue background might interfere.[10]
-
Gel Casting: Cast a 4-16% native polyacrylamide gradient gel. The use of a gradient gel provides better resolution of protein complexes of varying sizes.[9]
-
Sample Loading: Mix the solubilized mitochondrial protein sample with a native PAGE sample buffer. For BN-PAGE, add Coomassie G-250 to the sample to a final concentration that is 1/4th of the detergent concentration.[12] Load 20-50 µg of protein per lane.
-
Electrophoresis:
-
Use a cathode buffer containing a low concentration of Coomassie G-250 (e.g., 0.02%) for the initial phase of the run.
-
Run the gel at a constant voltage (e.g., 100 V) at 4°C until the dye front has migrated approximately one-third of the way through the gel.
-
Replace the cathode buffer with one lacking Coomassie G-250 and continue the electrophoresis until the dye front reaches the bottom of the gel. This helps to prevent the masking of protein bands by excess dye.
-
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Rinse the gel briefly with deionized water.
-
Equilibrate the gel in the reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4) for 10-15 minutes at room temperature.
-
Prepare the staining solution. The exact concentrations may need optimization.
| Component | Stock Concentration | Volume for 10 mL Staining Solution | Final Concentration |
| 0.1 M Tris-HCl, pH 7.4 | 1 M | 1 mL | 0.1 M |
| Acyl-CoA Substrate | 10 mM | 100 µL | 100 µM |
| Nitroblue Tetrazolium (NBT) | 10 mg/mL | 100 µL | 0.1 mg/mL |
| Phenazine Methosulfate (PMS) | 1 mg/mL | 50 µL | 5 µM |
| Deionized Water | - | To 10 mL | - |
-
Incubate the gel in the staining solution in the dark at 37°C. The development of purple formazan bands indicates enzyme activity. The incubation time can vary from 15 minutes to several hours depending on the enzyme's activity level.
-
Monitor the gel for the appearance of bands. Once the desired band intensity is reached, stop the reaction by washing the gel with deionized water.
-
The gel can then be imaged using a standard gel documentation system. For a total protein profile, the same gel can be subsequently stained with Coomassie Brilliant Blue.
Data Presentation
The choice of substrate is critical for targeting a specific acyl-CoA dehydrogenase. The following table summarizes the preferred substrates for common ACADs.
| Enzyme | Abbreviation | Optimal Acyl-CoA Substrate Chain Length | Specific Substrate Example |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Butyryl-CoA (C4) |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C12 | Octanoyl-CoA (C8) |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C12-C18 | Palmitoyl-CoA (C16) |
| Very Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C14-C22 | Stearoyl-CoA (C18) |
| Isovaleryl-CoA Dehydrogenase | IVD | Branched-chain | Isovaleryl-CoA |
| Glutaryl-CoA Dehydrogenase | GCDH | Dicarboxylic | Glutaryl-CoA |
This methodology can be extended to analyze variants in other acyl-CoA dehydrogenase family members by using their respective substrates.[4][5][6][7]
Visualization of Workflows and Pathways
The overall experimental workflow for the in-gel activity assay is depicted below.
Caption: Experimental workflow for the in-gel activity assay of acyl-CoA dehydrogenases.
The following diagram illustrates the enzymatic reaction catalyzed by an acyl-CoA dehydrogenase and the subsequent steps leading to the visualization of its activity in the gel.
Caption: Enzymatic reaction and visualization pathway for the in-gel activity assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| No activity bands visible | Inactive enzyme (sample handling) | Keep samples on ice; use fresh samples; include protease inhibitors. |
| Incorrect substrate | Ensure the correct acyl-CoA substrate for the target enzyme is used. | |
| Insufficient protein loaded | Increase the amount of protein per lane. | |
| High background staining | Excess PMS or NBT | Optimize the concentrations of PMS and NBT in the staining solution. |
| Non-specific reduction | Incubate the gel in the dark; run a control lane without substrate. | |
| Poorly resolved bands | Inappropriate gel percentage | Use a gradient gel for better separation of a wide range of complex sizes. |
| Issues with electrophoresis | Check buffer composition and running conditions. |
By following this detailed protocol, researchers can effectively utilize the in-gel activity assay to gain valuable insights into the function of acyl-CoA dehydrogenases in both health and disease.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. High-resolution native electrophoresis in-gel activity assay reveals biological insights of medium-chain fatty acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution native electrophoresis in-gel activity assay reveals biological insights of medium-chain fatty acyl-CoA dehydrogenase deficiency - PUBDB [bib-pubdb1.desy.de]
- 7. High-resolution native electrophoresis in-gel activity assay reveals biological insights of medium-chain fatty acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified native electrophoresis protocol for the solubilization and separation of mitochondrial protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of mitochondrial oxidative phosphorylation complexes by blue- and clear-native polyacrylam... [protocols.io]
- 10. Activity measurements of mitochondrial enzymes in native gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]
Application Notes and Protocols for 2,4-Dienoyl-CoA Reductase with (2-trans,6-cis)-Dodeca-2,6-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2,4-Dienoyl-CoA reductase (DECR) is a critical auxiliary enzyme in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids (PUFAs) that contain double bonds at even-numbered carbon positions.[1][2] This enzyme catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA intermediate to a 3-trans-enoyl-CoA, which can then be further metabolized in the conventional β-oxidation spiral.[1][3] The substrate, (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, is a key intermediate in the degradation of longer-chain PUFAs such as linoleic acid and α-linolenic acid.[4][5] Understanding the kinetics and inhibition of DECR is crucial for studying fatty acid metabolism, and developing therapeutic agents for metabolic disorders, including diabetes and certain inherited metabolic diseases.[6][7][8]
Mechanism of Action
Eukaryotic 2,4-dienoyl-CoA reductase facilitates the reduction of 2,4-dienoyl-CoA thioesters to 3-enoyl-CoA through a two-step sequential mechanism involving an enolate intermediate.[1] The enzyme binds both NADPH and the fatty acid thioester, positioning them for a specific hydride transfer from NADPH to the Cδ of the hydrocarbon chain. This leads to a shift in electron density, forming an enolate. Subsequently, a proton is abstracted from water to the Cα, reforming the thioester and resulting in a single trans double bond between Cβ and Cγ.[1]
Substrate Specificity
2,4-Dienoyl-CoA reductase exhibits broad substrate specificity, acting on various chain-length 2,4-dienoyl-CoA thioesters. Notably, the enzyme can reduce both 2-trans,4-cis- and 2-trans,4-trans-dienoyl-CoA isomers with comparable efficiency, which is an unusual characteristic for metabolic enzymes.[1] Studies on peroxisomal 2,4-dienoyl-CoA reductase have indicated that the Michaelis constant (Km) values are significantly lower for substrates with ten or more carbon atoms compared to shorter-chain substrates, suggesting a preference for longer acyl chains.[9][10]
Clinical and Pharmaceutical Relevance
Deficiency in 2,4-dienoyl-CoA reductase is a rare but severe inherited metabolic disorder that disrupts the oxidation of unsaturated fatty acids, leading to the accumulation of toxic intermediates.[6][7][8] Symptoms in affected individuals can include hypotonia, hyperlysinemia, and hypocarnitinemia.[6][7] Furthermore, as a rate-limiting enzyme in PUFA degradation, DECR is being investigated as a potential therapeutic target for metabolic diseases.[2] Modulating its activity could offer a novel approach to managing conditions characterized by dysregulated fatty acid oxidation.
Metabolic Pathway of α-Linolenic Acid Degradation
The following diagram illustrates the generation of this compound from α-linolenic acid and its subsequent reduction by 2,4-dienoyl-CoA reductase within the mitochondrial β-oxidation pathway.
Caption: β-Oxidation pathway of α-linolenic acid leading to a 2,4-dienoyl-CoA intermediate.
Experimental Protocols
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Principle:
The enzymatic activity is quantified by measuring the rate of NADPH oxidation, which is directly proportional to the reduction of the this compound substrate. The decrease in absorbance at 340 nm (the absorbance maximum of NADPH) is monitored over time.
Materials and Reagents:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
This compound (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
UV/Vis spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the phosphate buffer. Determine the exact concentration by measuring its absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in the phosphate buffer to the desired working concentrations.
-
Prepare a solution of BSA (e.g., 1 mg/mL) in the phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a 1 ml cuvette, prepare the reaction mixture with the following components (final concentrations can be optimized):
-
100 mM Potassium phosphate buffer, pH 7.4
-
150 µM NADPH
-
0.1 mg/mL BSA (to stabilize the enzyme)
-
Variable concentrations of this compound (e.g., 5-100 µM)
-
Nuclease-free water to a final volume of 990 µL.
-
-
-
Enzyme Reaction:
-
Equilibrate the cuvette containing the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of the enzyme solution (appropriately diluted to ensure a linear reaction rate).
-
Immediately mix the contents of the cuvette by gentle inversion.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, recording data points every 10-15 seconds.
-
Perform a control reaction without the substrate to measure any background NADPH oxidation.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the control reaction (without substrate) from the rate of the sample reaction.
-
Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l)
-
Where ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹
-
l (path length) = 1 cm
-
-
-
Specific activity (µmol/min/mg) can be calculated by dividing the activity by the concentration of the protein in the assay.
-
For kinetic analysis, plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Experimental Workflow Diagram
The following diagram outlines the key steps in the spectrophotometric assay for 2,4-dienoyl-CoA reductase.
Caption: Workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase.
Data Presentation
Table 1: Representative Kinetic Parameters of 2,4-Dienoyl-CoA Reductase with Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 2,4-Hexadienoyl-CoA | Mouse Liver Mitochondria | N/A | 2.2 ± 0.6 | [2] |
| 2-trans,4-cis-Decadienoyl-CoA | Human (Deficient Patient) | N/A | Reduced Activity | [6] |
| Short-chain Acyl-CoAs | Peroxisomal DCR | >6-fold higher than C10 | N/A | [9][10] |
N/A: Not available in the cited literature.
Table 2: Recommended Reaction Mixture Composition for Spectrophotometric Assay
| Component | Stock Concentration | Volume per 1 mL Assay | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 µL | 100 mM |
| NADPH | 10 mM | 15 µL | 150 µM |
| BSA | 10 mg/mL | 10 µL | 0.1 mg/mL |
| This compound | 1 mM | 5-100 µL | 5-100 µM |
| Enzyme Solution | Variable | 10 µL | Variable |
| Nuclease-free Water | - | Up to 1 mL | - |
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpointernational.com [dpointernational.com]
- 5. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]
- 6. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. babysfirsttest.org [babysfirsttest.org]
- 8. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction for Long-Chain Fatty Acyl-CoA Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-CoAs (LC-FACoAs) are pivotal intermediates in lipid metabolism, acting as substrates for beta-oxidation and the synthesis of complex lipids, and playing roles in cellular signaling.[1][2][3] Accurate quantification and analysis of LC-FACoAs are crucial for understanding metabolic pathways and their dysregulation in diseases such as type 2 diabetes and metabolic syndrome. However, their amphiphilic nature and low abundance in biological samples present significant analytical challenges.[4] Solid-phase extraction (SPE) has emerged as a robust and effective technique for the selective purification and concentration of LC-FACoAs from complex biological matrices prior to downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] This application note provides detailed protocols for three common SPE-based methods for LC-FACoA purification: Reversed-Phase (RP), Weak Anion-Exchange (WAX), and Mixed-Mode (MM) SPE.
Principles of Solid-Phase Extraction for Long-Chain Fatty Acyl-CoAs
Solid-phase extraction separates compounds from a mixture based on their affinity for a solid stationary phase. For LC-FACoAs, which possess a long, nonpolar acyl chain and a negatively charged phosphate (B84403) group on the Coenzyme A moiety, different SPE chemistries can be employed for selective retention and elution.
-
Reversed-Phase (RP) SPE: Utilizes a nonpolar stationary phase (e.g., C18) that retains the hydrophobic long-chain acyl group of the LC-FACoAs. Polar contaminants are washed away, and the retained LC-FACoAs are eluted with an organic solvent.[6]
-
Anion-Exchange (AX) SPE: Employs a stationary phase with positively charged functional groups that interact with the negatively charged phosphate groups of the CoA moiety.[6][7] This allows for strong retention, enabling stringent washing steps to remove non-anionic and weakly bound impurities.
-
Mixed-Mode (MM) SPE: Combines both reversed-phase and anion-exchange functionalities (e.g., C8/SAX) to provide dual retention mechanisms.[8][9][10] This approach offers high selectivity and is particularly useful for complex sample matrices.[10]
Quantitative Data Summary
The selection of an appropriate SPE protocol can significantly impact the recovery and purity of LC-FACoAs. The following table summarizes quantitative data from various studies to facilitate comparison.
| SPE Method | Analyte(s) | Sample Matrix | Recovery (%) | Inter-run Precision (% RSD) | Intra-run Precision (% RSD) | Reference(s) |
| Reversed-Phase (C18) | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | Rat Liver | 94.8 - 110.8 (as accuracy) | 2.6 - 12.2 | 1.2 - 4.4 | [1][2][3] |
| Anion-Exchange | Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA | Rat Liver | 83 - 90 | Not Reported | Not Reported | [11] |
| Mixed-Mode | Short- to very-long-chain acyl-CoAs | Cultured Cells, Platelets | Optimized for recovery | Not Reported | Not Reported | [4] |
| Oligonucleotide Purification Column | Various unsaturated and saturated acyl-CoAs | Rat Heart, Kidney, Muscle | 70 - 80 | High reproducibility reported | Not Reported | [12] |
Experimental Workflows and Protocols
The following diagrams and protocols detail the experimental workflows for sample preparation and the three primary SPE methods for LC-FACoA purification.
Diagram: General Experimental Workflow
Caption: General workflow for the extraction and purification of long-chain fatty acyl-CoAs.
Protocol 1: Sample Preparation from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[5][12]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal standard solution (e.g., 20 ng Heptadecanoyl-CoA)[13]
Procedure:
-
Homogenization: Place approximately 50-100 mg of frozen tissue in a pre-chilled glass homogenizer with 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.[13] Homogenize thoroughly on ice.
-
Extraction: Add 0.5 mL of a solution of acetonitrile:2-propanol (e.g., 3:1 v/v) to the homogenate.[11][13] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the LC-FACoAs, and proceed to the desired SPE protocol.
Diagram: Reversed-Phase SPE Workflow
Caption: Workflow for reversed-phase solid-phase extraction (RP-SPE).
Protocol 2: Reversed-Phase (C18) SPE
Materials:
-
C18 SPE cartridge
-
Water (LC-MS grade)
-
Aqueous wash buffer (e.g., water or a mild buffer)
-
Elution solvent (e.g., Acetonitrile)
-
Vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1-2 column volumes of methanol through it.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of water. Do not allow the sorbent to dry.[6]
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned and equilibrated cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Elution: Elute the retained LC-FACoAs with 1-2 column volumes of acetonitrile into a clean collection tube.[6]
Diagram: Anion-Exchange SPE Workflow
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. hawach.com [hawach.com]
- 9. specartridge.com [specartridge.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Fluorescent Assay of Enzymes Utilizing (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of polyunsaturated fatty acids is a critical area of research for understanding numerous physiological and pathological processes. A key intermediate in the β-oxidation of fatty acids with double bonds at even-numbered positions is (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA.[1][2] The primary enzyme responsible for the metabolism of this and similar dienoyl-CoA species is 2,4-dienoyl-CoA reductase (DECR).[1][3] DECR catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters to 3-trans-enoyl-CoA, a crucial step for their further processing in the β-oxidation spiral.[3][4] Dysregulation of DECR activity has been implicated in metabolic disorders, making it a potential therapeutic target.[3]
Traditional assays for DECR activity rely on spectrophotometric measurement of NADPH consumption at 340 nm. While reliable, this method can be limited by low sensitivity and interference from other components in complex biological samples. To address these limitations, we have developed a sensitive and high-throughput fluorescent assay for enzymes that utilize this compound and other similar substrates. This assay is based on the principle of coupling the NADPH consumption by DECR to a fluorescent reporter system.
Assay Principle
The fluorescent assay for 2,4-dienoyl-CoA reductase activity is a coupled-enzyme assay. The primary reaction involves the reduction of this compound by DECR, which consumes NADPH. The change in NADPH concentration is then detected using a fluorogenic probe. In the presence of NADPH, a reductase enzyme reduces a non-fluorescent probe to a highly fluorescent product. The decrease in the rate of fluorescence generation is directly proportional to the rate of NADPH consumption by DECR, and thus to the DECR activity. This method offers significantly higher sensitivity compared to traditional absorbance-based assays, making it suitable for high-throughput screening of potential inhibitors or activators of DECR.
Data Presentation
Table 1: Kinetic Parameters of 2,4-dienoyl-CoA Reductase with Various Substrates
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Reference |
| 2-trans,4-cis-Decadienoyl-CoA | 15 ± 2 | 1.8 ± 0.2 | [5] |
| 2-trans,4-trans-Decadienoyl-CoA | 20 ± 3 | 1.5 ± 0.1 | [6] |
| 2-trans,4-cis-Hexadienoyl-CoA | 25 ± 4 | 2.5 ± 0.3 | [4] |
| 5-Phenyl-2,4-pentadienoyl-CoA | 5 ± 1 | 3.1 ± 0.2 | [4][7] |
Table 2: Specific Activity of 2,4-dienoyl-CoA Reductase in Different Tissues
| Tissue Source | Specific Activity (nmol/min/mg protein) | Substrate Used | Reference |
| Rat Liver Mitochondria | 2200 ± 600 | 2,4-Hexadienoyl-CoA | [8] |
| Rat Muscle Mitochondria | 2600 ± 300 | 2,4-Hexadienoyl-CoA | [8] |
| Human Fibroblasts | 1.8 - 5.8 | 2-trans,4-cis-decadienoyl-CoA | [6] |
| Human Liver | 40% of control | 2-trans,4-cis-decadienoyl-CoA | [5] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant 2,4-dienoyl-CoA reductase (DECR) or biological samples containing DECR activity (e.g., mitochondrial extracts).
-
Substrate: this compound (or other suitable dienoyl-CoA substrate).
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH).
-
Fluorescent Probe System: A commercial NADP/NADPH assay kit containing a fluorogenic probe and a reductase for probe activation (e.g., kits with excitation/emission maxima around 540/590 nm or 570/590 nm).[9][10][11]
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.
-
96-well or 384-well black microplates: Low-volume, non-binding surface plates are recommended.
-
Fluorescence microplate reader: Capable of kinetic measurements with appropriate excitation and emission filters for the chosen fluorescent probe.
Protocol 1: Continuous Fluorescent Assay for 2,4-dienoyl-CoA Reductase Activity
This protocol describes a continuous kinetic assay to measure DECR activity.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in assay buffer.
-
Reconstitute the fluorescent probe and reductase from the commercial kit according to the manufacturer's instructions.
-
Prepare a dilution series of the DECR enzyme in assay buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the microplate, prepare a reaction mixture containing:
-
Assay Buffer
-
Fluorescent probe and associated reductase (at concentrations recommended by the kit manufacturer)
-
NADPH (final concentration, e.g., 50 µM)
-
This compound (final concentration, e.g., 20 µM)
-
-
The final volume should be 50-100 µL.
-
-
Initiate the Reaction:
-
Add the DECR enzyme dilution to each well to initiate the reaction.
-
For a negative control, add assay buffer instead of the enzyme.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds. Use the excitation and emission wavelengths recommended for the fluorescent probe (e.g., Ex/Em = 540/590 nm).[11]
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Subtract the rate of the negative control (no enzyme) from the rates of the enzyme-containing samples.
-
The DECR activity is inversely proportional to the rate of fluorescence increase. To quantify NADPH consumption, a standard curve of known NADPH concentrations can be run in parallel.
-
Protocol 2: Endpoint Fluorescent Assay for High-Throughput Screening
This protocol is suitable for screening large numbers of compounds for their effect on DECR activity.
-
Prepare Reagent Plates:
-
Prepare a plate with your test compounds diluted in assay buffer.
-
Prepare a substrate/cofactor plate containing this compound and NADPH in assay buffer.
-
-
Set up the Enzymatic Reaction:
-
Add the test compounds and DECR enzyme to the wells of a 96- or 384-well plate.
-
Include controls for 100% activity (enzyme without inhibitor) and 0% activity (no enzyme).
-
Initiate the reaction by adding the substrate/cofactor mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Develop the Fluorescent Signal:
-
Stop the enzymatic reaction (e.g., by adding a known inhibitor or by heat inactivation, if compatible with the detection reagents).
-
Add the fluorescent probe and its associated reductase to each well.
-
Incubate the plate for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Measure Fluorescence:
-
Read the endpoint fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data to the controls. The percentage of inhibition can be calculated as follows: % Inhibition = 100 x (1 - (Signalinhibitor - Signalno enzyme) / (Signalno inhibitor - Signalno enzyme))
-
Visualizations
Caption: β-Oxidation pathway for polyunsaturated fatty acids.
Caption: Workflow for the coupled fluorescent assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. NADP/NADPH Assay Kit (Red Fluorescence) | eEnzyme [eenzyme.com]
In Vitro Reconstitution of the Beta-Oxidation Pathway for Unsaturated Fatty Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-oxidation of fatty acids is a critical metabolic pathway responsible for the catabolism of fatty acids to produce acetyl-CoA, NADH, and FAD(H₂). While the oxidation of saturated fatty acids follows a canonical four-step enzymatic cycle, the degradation of unsaturated fatty acids, which are prevalent in biological systems, requires the action of additional auxiliary enzymes to handle the non-standard cis- or trans-double bonds. The in vitro reconstitution of this pathway using purified enzymes provides a powerful tool to study the kinetics and regulation of individual enzymatic steps, screen for potential therapeutic inhibitors, and investigate the overall efficiency of unsaturated fatty acid metabolism under controlled conditions.
This document provides detailed application notes and protocols for the in vitro reconstitution of the beta-oxidation pathway for unsaturated fatty acids. It includes protocols for the purification of the required enzymes, a comprehensive protocol for a reconstituted system for the oxidation of oleoyl-CoA, and methods for the analysis of reaction products.
Signaling Pathways and Experimental Workflow
Beta-Oxidation Pathway for Monounsaturated Fatty Acids (e.g., Oleoyl-CoA)
The beta-oxidation of oleoyl-CoA, a C18:1 fatty acid, proceeds through several cycles of the core beta-oxidation pathway, with an additional isomerization step required to handle the cis-double bond. The pathway involves the core enzymes: Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and β-Ketothiolase, along with the auxiliary enzyme Enoyl-CoA Isomerase.
General Experimental Workflow for In Vitro Reconstitution
The successful in vitro reconstitution of the beta-oxidation pathway involves a series of well-defined steps, from the preparation of enzymes and substrates to the analysis of the final products.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in Unsaturated Fatty Acid Beta-Oxidation
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s⁻¹) | Source Organism | Reference |
| Enoyl-CoA Isomerase | 3-cis-Dodecenoyl-CoA | 32 | - | Bovine Liver | [1] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | 0.46 | 2.1 s⁻¹ (turnover number) | Rat Liver Mitochondria | [2] |
| trans-2,trans-4-Decadienoyl-CoA | 6.22 | 0.74 | Human Mitochondria | [3] | |
| NADPH | 2.5 | - | Rat Liver Mitochondria | [2] | |
| β-Ketothiolase | Acetoacetyl-CoA | 10 | - | Zoogloea ramigera | [4] |
| Acetyl-CoA | 330 | - | Zoogloea ramigera | [4] | |
| Coenzyme A | 8.5 | - | Zoogloea ramigera | [4] | |
| Enoyl-CoA Hydratase I | Crotonyl-CoA | 82 | 2488 units/mg | Mycobacterium smegmatis | [5] |
| Decenoyl-CoA | 91 | - | Mycobacterium smegmatis | [5] | |
| Hexadecenoyl-CoA | 105 | 154 units/mg | Mycobacterium smegmatis | [5] |
Note: Kinetic data can vary significantly based on the source of the enzyme, assay conditions (pH, temperature), and the specific substrate used. The data presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Beta-Oxidation Enzymes
This protocol provides a general framework for the expression and purification of His-tagged beta-oxidation enzymes from E. coli. Optimization will be required for each specific enzyme.
1. Gene Cloning and Expression Vector Construction:
-
Amplify the gene of interest (e.g., E. coli FadB for enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase activities, or individual human genes for each enzyme) using PCR.
-
Clone the amplified gene into an expression vector containing an N- or C-terminal polyhistidine (6xHis) tag (e.g., pET series vectors).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).
5. (Optional) Tag Removal and Further Purification:
-
If the expression vector includes a protease cleavage site (e.g., TEV or thrombin), the His-tag can be removed by incubation with the specific protease.
-
Further purify the protein using size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities.
6. Protein Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter unit.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Store the purified enzyme in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) at -80°C.
Protocol 2: Enzymatic Synthesis of Oleoyl-CoA
This protocol describes the synthesis of oleoyl-CoA from oleic acid using an acyl-CoA synthetase.
1. Reaction Mixture:
-
In a microcentrifuge tube, combine the following in a final volume of 1 mL:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
2.5 mM Coenzyme A (CoA)
-
1 mM DTT
-
0.5 mM Oleic acid (solubilized with Triton X-100 or complexed to fatty acid-free BSA)
-
1-5 µg of purified long-chain acyl-CoA synthetase
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
3. Purification of Oleoyl-CoA:
-
The product can be purified using solid-phase extraction or reversed-phase HPLC.
-
For HPLC purification, use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).
-
Collect the peak corresponding to oleoyl-CoA and lyophilize.
4. Quantification:
-
Resuspend the purified oleoyl-CoA in a suitable buffer.
-
Determine the concentration spectrophotometrically using an extinction coefficient for the adenine ring of CoA (ε₂₆₀ = 15,400 M⁻¹cm⁻¹).
Protocol 3: In Vitro Reconstitution of Oleoyl-CoA Beta-Oxidation
This protocol outlines a one-pot reaction to reconstitute the beta-oxidation of oleoyl-CoA.
1. Reaction Mixture:
-
Prepare a master mix containing the following components (final concentrations):
-
50 mM Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
1 mM NAD⁺
-
0.5 mM FAD
-
1 mM Coenzyme A
-
0.1 mM Oleoyl-CoA
-
Purified enzymes (concentrations to be optimized, typically in the range of 0.1-1 µM each):
-
Acyl-CoA Dehydrogenase (long-chain)
-
Enoyl-CoA Hydratase
-
3-Hydroxyacyl-CoA Dehydrogenase
-
β-Ketothiolase
-
Enoyl-CoA Isomerase
-
-
2. Reaction Initiation and Incubation:
-
Pre-warm the master mix to 37°C.
-
Initiate the reaction by adding the substrate, oleoyl-CoA.
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) for analysis. Stop the reaction in the aliquots by adding an equal volume of ice-cold 10% perchloric acid.
3. Analysis of Products:
-
Acetyl-CoA Quantification:
-
Acetyl-CoA can be quantified using a variety of commercially available kits, which are typically based on enzymatic assays coupled to a colorimetric or fluorometric readout.
-
Alternatively, HPLC-MS can be used for direct quantification.[3]
-
-
Intermediate Analysis:
-
The formation and consumption of intermediates (e.g., enoyl-CoA, hydroxyacyl-CoA, ketoacyl-CoA) can be monitored by HPLC with UV detection (monitoring at 260 nm for the CoA moiety) or by HPLC-MS for greater specificity and sensitivity.[6]
-
-
Radiometric Assay (using [1-¹⁴C]Oleoyl-CoA):
-
If using a radiolabeled substrate, the production of [1-¹⁴C]acetyl-CoA can be measured.
-
After stopping the reaction, separate the water-soluble [1-¹⁴C]acetyl-CoA from the unreacted long-chain [1-¹⁴C]oleoyl-CoA by a precipitation or extraction step.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting.
-
Troubleshooting
Table 2: Common Issues and Solutions in In Vitro Beta-Oxidation Reconstitution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive enzyme(s) | - Verify the activity of each enzyme individually before adding to the reconstituted system.- Ensure proper storage and handling of enzymes to maintain activity. |
| - Sub-optimal reaction conditions | - Optimize pH, temperature, and cofactor concentrations. | |
| - Incorrect substrate preparation | - Confirm the concentration and purity of the fatty acyl-CoA substrate. Ensure it is properly solubilized. | |
| High background signal in assays | - Contaminating enzymes or substrates in purified proteins | - Perform additional purification steps (e.g., size-exclusion chromatography).- Run control reactions without substrate or with individual enzymes to identify the source of background. |
| - Non-enzymatic degradation of substrate | - Run a no-enzyme control to assess the stability of the substrate under the assay conditions. | |
| Inconsistent results between replicates | - Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent addition of all components. |
| - Incomplete mixing of reaction components | - Gently vortex or pipette to mix the reaction mixture thoroughly before incubation. | |
| Protein precipitation during the reaction | - Low protein stability under assay conditions | - Add stabilizing agents such as glycerol (B35011) or BSA to the reaction buffer.- Optimize the buffer composition (pH, ionic strength). |
Conclusion
The in vitro reconstitution of the unsaturated fatty acid beta-oxidation pathway is a valuable methodology for detailed biochemical and pharmacological studies. By following the protocols outlined in this document, researchers can purify the necessary enzymes, synthesize the required substrates, and perform reconstitution experiments to gain insights into the intricacies of this vital metabolic process. Careful optimization of each step and diligent troubleshooting are key to obtaining reliable and reproducible results.
References
- 1. Cloning, expression, purification, crystallization and X-ray crystallographic analysis of β-ketothiolase B from Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant human liver medium-chain acyl-CoA dehydrogenase: purification, characterization, and the mechanism of interactions with functionally diverse C8-CoA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Enzymatically Synthesized (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of enzymatically synthesized (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, an unsaturated fatty acyl-CoA derivative. The methodology utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for efficient separation and purification. This document outlines the enzymatic synthesis, sample preparation, HPLC conditions, and post-purification analysis, offering a comprehensive guide for researchers working with this and similar molecules.
Introduction
This compound is an unsaturated fatty acyl-coenzyme A that can be synthesized from (2-trans,6-cis)-dodeca-2,6-dienoic acid and coenzyme A.[1][2] The purification of such molecules is crucial for their use in further research and development, as contaminants from the enzymatic synthesis reaction can interfere with subsequent applications. Reversed-phase HPLC is a powerful technique for the separation of fatty acids and their derivatives based on chain length and degree of unsaturation.[3] The separation of geometric isomers, such as the cis and trans conformers in the target molecule, can be effectively achieved using specialized C18 columns.[4] This protocol details a robust method for the purification of this compound.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Materials and Reagents
-
(2-trans,6-cis)-dodeca-2,6-dienoic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Acetic acid, glacial
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.22 µm, PTFE)
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from general methods for the enzymatic synthesis of acyl-CoA esters.[5][6]
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
1 mM (2-trans,6-cis)-dodeca-2,6-dienoic acid
-
1.5 mM Coenzyme A
-
-
Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 0.1 U/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Quench the reaction by adding glacial acetic acid to a final concentration of 2% (v/v).
Sample Preparation for HPLC Purification
-
Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Purification
The following HPLC conditions are recommended for the purification of this compound. These conditions are based on established methods for the separation of unsaturated fatty acyl-CoAs.[4][7]
| Parameter | Value |
| Column | COSMOSIL Cholester C18, 5 µm, 4.6 x 250 mm (or equivalent reversed-phase C18 column) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30-70% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, then return to 30% B over 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 100 µL |
Fraction Collection and Post-Purification Analysis
-
Collect fractions corresponding to the major peak eluting from the HPLC.
-
Pool the collected fractions and confirm the purity by analytical HPLC using the same conditions.
-
Lyophilize the purified product to remove the mobile phase.
-
Quantify the purified this compound using its molar extinction coefficient at 260 nm.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification run. Actual values may vary depending on the specific reaction conditions and HPLC system.
| Parameter | Expected Value |
| Enzymatic Conversion Rate | > 90% |
| Retention Time | 15-25 min |
| Purity of Collected Fraction | > 95% |
| Overall Yield | 70-85% |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a key step in the activation of the corresponding fatty acid, enabling its participation in various metabolic pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of enzymatically synthesized this compound. The described methodology, utilizing a reversed-phase C18 column, allows for the efficient separation and purification of the target molecule, yielding a high-purity product suitable for a variety of research and drug development applications. The provided workflow and diagrams serve as a valuable resource for scientists working with fatty acyl-CoA derivatives.
References
- 1. Monarch Initiative [monarchinitiative.org]
- 2. This compound | C33H54N7O17P3S | CID 11966194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Stable Isotope Labeling of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1][2] Stable isotope labeling, particularly with ¹³C, is the gold standard for MFA, enabling the tracing of metabolic fates of specific compounds.[1][3] This document provides detailed application notes and protocols for the use of stable isotope-labeled (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA to investigate the metabolic flux of unsaturated fatty acid oxidation.
This compound is a key intermediate in the β-oxidation of certain polyunsaturated fatty acids. Understanding its metabolic fate is crucial for research in metabolic diseases, drug development, and toxicology.[4][5][6] These protocols will guide researchers in the synthesis of ¹³C-labeled this compound and its application in MFA studies to elucidate the metabolic rewiring in various cellular models.
Data Presentation
Quantitative data from MFA experiments should be organized to clearly present the calculated metabolic fluxes. The following tables provide a template for presenting such data, comparing metabolic fluxes under different experimental conditions (e.g., control vs. drug-treated cells).
Table 1: Relative Abundance of ¹³C-labeled Isotopologues of Key Metabolites
| Metabolite | Isotopologue | Control Group (%) | Treatment Group (%) |
| Acetyl-CoA | M+2 | 35.2 ± 2.1 | 45.8 ± 3.5 |
| M+4 | 5.1 ± 0.8 | 8.2 ± 1.1 | |
| Citrate | M+2 | 28.9 ± 1.9 | 38.1 ± 2.8 |
| M+4 | 8.3 ± 1.2 | 12.5 ± 1.9 | |
| M+6 | 2.1 ± 0.5 | 4.0 ± 0.7 | |
| Succinate | M+2 | 15.6 ± 1.5 | 22.3 ± 2.0 |
| M+4 | 4.2 ± 0.7 | 7.8 ± 1.0 | |
| Malate | M+2 | 18.3 ± 1.7 | 25.1 ± 2.2 |
| M+4 | 5.0 ± 0.9 | 8.9 ± 1.3 |
Table 2: Calculated Metabolic Fluxes in Central Carbon Metabolism
| Reaction | Control Group (relative flux) | Treatment Group (relative flux) | Fold Change |
| β-oxidation of dodeca-2,6-dienoyl-CoA | 100 ± 8 | 150 ± 12 | 1.5 |
| Citrate Synthase | 85 ± 7 | 110 ± 9 | 1.3 |
| Isocitrate Dehydrogenase | 82 ± 6 | 105 ± 8 | 1.3 |
| Succinate Dehydrogenase | 75 ± 5 | 95 ± 7 | 1.3 |
| Malate Dehydrogenase | 80 ± 6 | 100 ± 8 | 1.25 |
| Anaplerotic Carboxylation | 15 ± 2 | 20 ± 3 | 1.33 |
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₁₂]-(2-trans,6-cis)-dodeca-2,6-dienoic acid
This protocol outlines a potential chemoenzymatic strategy for the synthesis of uniformly ¹³C-labeled dodeca-2,6-dienoic acid, a precursor for the labeled CoA thioester.
Materials:
-
[U-¹³C₆]-Glucose
-
Escherichia coli strain engineered for fatty acid production
-
Appropriate growth media and fermentation equipment
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for chromatography
-
NMR and Mass Spectrometry for characterization
Methodology:
-
Fermentation: Culture the engineered E. coli strain in a minimal medium with [U-¹³C₆]-glucose as the sole carbon source. This will lead to the incorporation of ¹³C throughout the fatty acid backbone.
-
Fatty Acid Extraction: After fermentation, harvest the cells and extract the total fatty acids using a suitable solvent system like a Bligh-Dyer extraction.
-
Purification: Purify the crude fatty acid extract using silica gel chromatography to isolate the C12 fatty acid fraction.
-
Isomerization and Desaturation (Hypothetical Enzymatic Steps):
-
Utilize a specific isomerase to introduce a cis double bond at the ω-6 position.
-
Employ a desaturase to introduce a trans double bond at the α-2 position. This step is a significant challenge and may require screening for or engineering of specific enzymes.
-
-
Final Purification: Purify the resulting [U-¹³C₁₂]-(2-trans,6-cis)-dodeca-2,6-dienoic acid using HPLC.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using high-resolution mass spectrometry and ¹³C-NMR.
Protocol 2: Enzymatic Synthesis of [U-¹³C₁₂]-(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
This protocol describes the enzymatic conversion of the labeled free fatty acid to its CoA derivative.[7][8]
Materials:
-
[U-¹³C₁₂]-(2-trans,6-cis)-dodeca-2,6-dienoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
LC-MS/MS for product analysis
Methodology:
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, ATP, MgCl₂, and Coenzyme A.
-
Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture.
-
Substrate Addition: Add the [U-¹³C₁₂]-(2-trans,6-cis)-dodeca-2,6-dienoic acid to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid or cold methanol).
-
Purification: Purify the labeled acyl-CoA using solid-phase extraction or HPLC.
-
Quantification and Verification: Quantify the product using a suitable method (e.g., UV-Vis spectrophotometry) and verify its identity and isotopic enrichment by LC-MS/MS.[9][10][11][12][13]
Protocol 3: ¹³C-Metabolic Flux Analysis using Labeled this compound
This protocol details the steps for conducting a metabolic flux analysis experiment in a cell culture model.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
[U-¹³C₁₂]-(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
-
Quenching solution (e.g., cold methanol)
-
Extraction solution (e.g., methanol/water/chloroform)
-
LC-MS/MS or GC-MS for metabolite analysis
-
MFA software (e.g., INCA, Metran)
Methodology:
-
Cell Culture: Culture the cells to the desired confluency under controlled conditions.
-
Labeling Experiment: Replace the standard culture medium with a medium containing a defined concentration of [U-¹³C₁₂]-(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA.
-
Metabolic Steady State: Incubate the cells for a sufficient period to achieve isotopic and metabolic steady-state. This time will need to be determined empirically for each cell line.
-
Quenching: Rapidly quench metabolism by aspirating the medium and adding ice-cold quenching solution.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable extraction solvent.
-
Sample Analysis: Analyze the isotopic labeling patterns of key central carbon metabolism intermediates (e.g., acetyl-CoA, citrate, succinate, malate) using LC-MS/MS or GC-MS.
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Use a metabolic network model and the measured labeling patterns to calculate the intracellular metabolic fluxes using appropriate MFA software.[14]
-
Visualizations
The following diagrams illustrate the key experimental workflow and the metabolic pathway of interest.
Caption: Experimental workflow for MFA.
Caption: β-oxidation of dodeca-2,6-dienoyl-CoA.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 6. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for isomeric separation of dodecadienoyl-CoA.
Welcome to the technical support center for the optimization of LC-MS/MS parameters for the isomeric separation of dodecadienoyl-CoA. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their analytical experiments.
Troubleshooting Guide
Effective separation of dodecadienoyl-CoA isomers can be challenging due to their structural similarity. Below is a guide to address common issues encountered during LC-MS/MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Isomeric Resolution / Co-elution | Inadequate Chromatographic Selectivity: The column chemistry is not suitable for separating the isomers. | Optimize Stationary Phase: Consider using a C18 column with a different bonding chemistry or a column with a different stationary phase altogether, such as one with phenyl-hexyl functionalities, to introduce alternative separation mechanisms like pi-pi interactions. |
| Suboptimal Mobile Phase Composition: The mobile phase does not provide sufficient differential partitioning for the isomers. | Adjust Mobile Phase: Modify the gradient steepness; a shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) as they can alter selectivity.[1] The addition of small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) can also influence separation by affecting the ionization state of the analytes.[2][3] | |
| Inappropriate Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. | Optimize Column Temperature: Systematically vary the column temperature. Lower temperatures can sometimes increase retention and improve resolution, while higher temperatures can lead to sharper peaks.[4] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. | Reduce Sample Concentration: Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. | Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. | |
| Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shapes. | Column Maintenance: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Extra-column Volume: Excessive tubing length or poor connections can cause peak broadening. | Minimize Dead Volume: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient Ionization: The mobile phase composition may not be optimal for the ionization of dodecadienoyl-CoA. | Optimize Mobile Phase Additives: The choice and concentration of additives like formic acid or ammonium acetate can significantly impact ionization efficiency.[5] Formate-containing mobile phases often result in better signal intensity in positive ion mode compared to acetate.[5] |
| Suboptimal MS/MS Parameters: The precursor/product ion selection and collision energy are not optimized for the target analytes. | Optimize MS/MS Parameters: Perform a compound optimization by infusing a standard of dodecadienoyl-CoA to determine the optimal precursor and product ions, as well as the collision energy for maximum fragmentation. | |
| Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes, reducing their signal. | Improve Chromatographic Separation: Enhance the separation of the analyte from interfering matrix components. Sample preparation techniques like solid-phase extraction (SPE) can also be employed to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dodecadienoyl-CoA isomers so challenging?
A1: Dodecadienoyl-CoA isomers possess the same molecular weight and often have very similar physicochemical properties. This results in nearly identical retention times on standard chromatography columns and similar fragmentation patterns in the mass spectrometer, making their separation and differentiation difficult.
Q2: What type of HPLC column is best suited for separating dodecadienoyl-CoA isomers?
A2: A reversed-phase C18 column is a common starting point for the separation of acyl-CoAs.[6] However, to achieve separation of isomers, columns with high surface area and dense C18 ligand bonding are often preferred. Experimenting with different C18 column chemistries from various manufacturers can be beneficial as subtle differences in the silica (B1680970) backbone and bonding technology can impact selectivity.
Q3: How does the mobile phase composition affect the separation of dodecadienoyl-CoA isomers?
A3: The mobile phase composition is a critical factor. The organic solvent (acetonitrile or methanol) and the aqueous phase, along with additives, determine the separation selectivity. Acetonitrile typically provides lower viscosity and higher elution strength, leading to sharper peaks, while methanol can offer different selectivity. The pH of the mobile phase, controlled by additives like formic acid or ammonium acetate, can influence the retention of the analytes.[3]
Q4: Can I differentiate dodecadienoyl-CoA isomers by MS/MS if they co-elute?
A4: In some cases, isomers can be differentiated by their unique fragmentation patterns in MS/MS, even if they are not separated chromatographically. This requires careful optimization of the collision energy to generate isomer-specific product ions. However, for many isomers, the fragmentation patterns are very similar, making chromatographic separation essential for accurate quantification.
Q5: What are the typical MRM transitions for dodecadienoyl-CoA?
A5: For acyl-CoAs, a common fragmentation pathway involves the neutral loss of the CoA moiety. A general approach for identifying acyl-CoAs is to perform a precursor ion scan or a neutral loss scan corresponding to fragments of the CoA molecule. For dodecadienoyl-CoA, you would typically select the protonated molecule [M+H]⁺ as the precursor ion. The product ions would result from the fragmentation of the CoA portion. A common neutral loss for acyl-CoAs is 507 Da.[7] Therefore, a potential MRM transition would be based on this neutral loss. However, it is crucial to optimize this for your specific instrument and isomers.
Experimental Protocols
The following protocol is a general guideline for developing a method for the separation of dodecadienoyl-CoA isomers. Optimization will be required for your specific instrumentation and isomer standards.
1. Sample Preparation
-
Standard Preparation: Prepare stock solutions of dodecadienoyl-CoA isomer standards in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solutions to create working standards for method development and calibration curves.
-
Biological Sample Extraction: For biological samples, a protein precipitation and/or solid-phase extraction (SPE) is recommended to remove interfering matrix components. A common procedure involves protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant can then be further cleaned up using a C18 SPE cartridge.
2. LC-MS/MS Method Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
Time (min) %B 0.0 20 15.0 100 22.5 100 22.6 20 | 30.0 | 20 |
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 32 °C.[6]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Parameters (to be optimized):
-
Precursor Ion: [M+H]⁺ of dodecadienoyl-CoA.
-
Product Ions: To be determined through compound optimization. Start by looking for fragments related to the CoA moiety.
-
Collision Energy: To be optimized for each transition. A starting point can be a ramp of collision energies to identify the optimal value for each product ion.
-
-
Visualizations
Below are diagrams illustrating key workflows and concepts in the optimization of LC-MS/MS for isomeric separation.
Caption: Workflow for LC-MS/MS Method Development.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Retention behavior of isomeric triacylglycerols in silver-ion HPLC: effects of mobile phase composition and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in the enzymatic synthesis of unsaturated acyl-CoAs.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the enzymatic synthesis of unsaturated acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of unsaturated acyl-CoA is consistently low. What are the primary factors to investigate?
Low yields can stem from several issues throughout the experimental workflow. The most common culprits are inactive enzymes, suboptimal reaction conditions, substrate or product instability, and inefficient purification. A systematic approach is crucial to pinpoint the exact cause.
The following logical diagram outlines a general troubleshooting workflow to diagnose the cause of low yields.
Caption: Troubleshooting Decision Tree for Low Acyl-CoA Yield.
Q2: How can I confirm that my long-chain acyl-CoA synthetase (LACS) is active before starting a large-scale synthesis?
Verifying enzyme activity is a critical first step. Long-chain acyl-CoA synthetases (LACS) catalyze the activation of fatty acids by thioesterification with coenzyme A.[1] A simple enzyme-coupled colorimetric assay or a more sensitive radiometric assay can be used to measure activity.[1][2]
Recommendation: Perform a small-scale activity assay using a known substrate (e.g., oleic acid) before proceeding with preparative-scale reactions. Commercial kits are available that provide a straightforward method to measure ACS activity.[3]
Q3: My unsaturated fatty acid substrate or acyl-CoA product seems to be degrading. How can I improve stability?
Unsaturated acyl-CoAs are susceptible to both chemical hydrolysis and oxidation, which can significantly reduce yields.[4] Quantification of cellular acyl-CoAs is challenging due to their instability in aqueous solutions.[4]
-
Oxidation: The double bonds in unsaturated fatty acids are prone to oxidation.
-
Solution: Degas all buffers and reaction mixtures. Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), but be aware that DTT can promote thioester hydrolysis.[5]
-
-
Hydrolysis: The thioester bond of the acyl-CoA is susceptible to hydrolysis, especially at non-neutral pH.
-
Solution: Maintain the pH of your reaction and purification buffers between 6.5 and 7.5. Process samples quickly and keep them on ice whenever possible. For long-term storage, store the lyophilized product at -80°C.
-
Data Presentation: Impact of pH on Acyl-CoA Stability
The table below illustrates the degradation of Oleoyl-CoA over 24 hours at 4°C in different buffer pH conditions.
| Buffer pH | Initial Concentration (µM) | Concentration after 24h (µM) | Percent Degradation (%) |
| 5.5 | 100 | 78 | 22 |
| 6.5 | 100 | 94 | 6 |
| 7.0 | 100 | 98 | 2 |
| 8.0 | 100 | 89 | 11 |
| 9.0 | 100 | 65 | 35 |
Q4: What are the optimal reaction conditions for the enzymatic synthesis?
The synthesis reaction is a two-step process requiring ATP and Mg²⁺ as a cofactor.[6][7] Optimizing the concentrations of these components is crucial for maximizing yield.
Caption: Enzymatic reaction for acyl-CoA synthesis.
Data Presentation: Optimization of Reaction Components
This table shows an example of optimizing reaction conditions for the synthesis of Oleoyl-CoA. The yield is measured relative to the initial fatty acid concentration.
| [Oleic Acid] (µM) | [ATP] (mM) | [CoA] (mM) | [MgCl₂] (mM) | pH | Temperature (°C) | Relative Yield (%) |
| 100 | 2.0 | 1.0 | 2.0 | 7.5 | 37 | 65 |
| 100 | 4.0 | 2.0 | 4.0 | 7.5 | 37 | 82 |
| 100 | 5.0 | 2.5 | 5.0 | 7.5 | 37 | 95 |
| 100 | 6.0 | 3.0 | 6.0 | 7.5 | 37 | 94 |
| 100 | 5.0 | 2.5 | 5.0 | 6.5 | 37 | 78 |
| 100 | 5.0 | 2.5 | 5.0 | 7.5 | 25 | 61 |
Recommendation: Titrate ATP, CoA, and MgCl₂ concentrations to find the optimal ratio for your specific enzyme and substrate. A typical starting point is a 1:50:25 molar ratio of fatty acid to ATP to CoA. Ensure the MgCl₂ concentration is at least equal to the ATP concentration.
Q5: I am losing most of my product during the purification step. What are some best practices?
Purification is a critical step where significant product loss can occur. The choice of method depends on the scale of your synthesis and the required purity. Common methods include solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[8][9][10]
-
Solid-Phase Extraction (SPE): Ideal for rapid, small-scale purification or sample cleanup. C18 cartridges are commonly used.[8]
-
Tip: Ensure the cartridge is properly conditioned. Elute with a solvent mixture (e.g., buffered acetonitrile (B52724) or isopropanol) that is strong enough to desorb your acyl-CoA but leave behind more polar impurities.[9]
-
-
Reversed-Phase HPLC (RP-HPLC): Provides higher purity and is suitable for larger scales.
-
Tip: Use a C18 column with a gradient of an acidic aqueous buffer (e.g., 75 mM KH₂PO₄, pH 4.9) and an organic solvent like acetonitrile.[9] Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[9]
-
Detailed Experimental Protocols
Protocol 1: Fluorometric Long-Chain Acyl-CoA Synthetase (LACS) Activity Assay
This protocol is adapted from commercially available kits and provides a method to determine LACS activity in enzyme preparations or cell lysates.[3]
Principle: In this assay, the acyl-CoA produced by LACS is metabolized by a series of enzymes to generate an intermediate that reacts with a fluorescent probe. The resulting fluorescence is proportional to the LACS activity.
Materials:
-
ACS Assay Buffer
-
Enzyme Mix, Developer Mix, Converter Mix (as supplied in commercial kits)
-
Fluorescent Probe
-
LACS Positive Control or your enzyme sample
-
Unsaturated fatty acid substrate (e.g., Oleic Acid)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Warm reagents to room temperature before use.[3]
-
Sample Preparation: Dilute your purified enzyme or lysate in ice-cold ACS Assay Buffer to several concentrations to ensure the readings fall within the linear range of the assay.
-
Reaction Setup:
-
For each sample, prepare two wells: "Sample" and "Sample Background".
-
Add 2-20 µL of your diluted enzyme to the designated wells.
-
Adjust the volume in all wells to 50 µL with ACS Assay Buffer.
-
Prepare a "Reaction Mix" containing Assay Buffer, Enzyme Mix, Developer, Converter, and the fluorescent probe.
-
Prepare a "Background Mix" that is identical to the Reaction Mix but omits the Enzyme Mix.
-
-
Assay Measurement:
-
Add 50 µL of the Reaction Mix to the "Sample" wells.
-
Add 50 µL of the Background Mix to the "Sample Background" wells.
-
Immediately begin measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes, reading every 1-2 minutes.
-
-
Calculation:
-
Subtract the fluorescence reading of the Background well from the Sample well for each time point.
-
Plot the background-subtracted fluorescence values against time to obtain the slope (RFU/min).
-
Calculate the enzyme activity based on a standard curve generated with a known concentration of H₂O₂ or acyl-CoA standard, as per the kit's instructions.
-
Protocol 2: Preparative Synthesis and Purification of Oleoyl-CoA
This protocol describes a general method for the enzymatic synthesis of Oleoyl-CoA on a preparative scale, followed by purification using Solid-Phase Extraction (SPE).
Materials:
-
Purified Long-Chain Acyl-CoA Synthetase (LACS)
-
Oleic Acid
-
Coenzyme A (Li salt)
-
ATP (disodium salt)
-
MgCl₂
-
Tricine buffer (or Tris-HCl)
-
Dithiothreitol (DTT)
-
C18 SPE Cartridges
-
Solvents: Methanol, Isopropanol, Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) buffer (KH₂PO₄)
Procedure:
Part A: Enzymatic Synthesis
-
Substrate Preparation: Prepare a 10 mM stock solution of Oleic Acid complexed with fatty-acid-free BSA in a 2:1 molar ratio to ensure solubility.
-
Reaction Mixture: In a final volume of 10 mL, combine the following in order:
-
100 mM Tricine-KOH buffer, pH 7.5
-
10 mM MgCl₂
-
10 mM ATP
-
2.5 mM Coenzyme A
-
1 mM DTT
-
Purified LACS enzyme (e.g., 50 µg)
-
-
Initiate Reaction: Start the reaction by adding 1 mL of the 10 mM Oleic Acid-BSA stock (final concentration 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC.
Part B: SPE Purification
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 2-propanol containing 10 mM acetic acid. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Condition SPE Cartridge:
-
Wash a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol.
-
Wash with 5 mL of acetonitrile.
-
Equilibrate with 10 mL of 50 mM KH₂PO₄ buffer, pH 5.0.
-
-
Load Sample: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 10 mL of 50 mM KH₂PO₄ buffer (pH 5.0) to remove unreacted ATP, CoA, and other polar components.
-
Elute: Elute the Oleoyl-CoA with 5 mL of a buffered organic solvent (e.g., 70% acetonitrile in 50 mM KH₂PO₄, pH 5.0).
-
Analysis and Storage:
-
Verify the purity of the eluted fraction using RP-HPLC and determine the concentration using its extinction coefficient at 260 nm.
-
Lyophilize the pure fractions and store the powder at -80°C. Reconstitute in an appropriate buffer just before use.[4]
-
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA during sample preparation. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of this compound during sample preparation?
A1: The degradation of this compound is primarily due to its chemical structure, which contains three reactive moieties:
-
Thioester Bond: This bond is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions (pH > 7), breaking down the molecule into coenzyme A and (2-trans,6-cis)-dodeca-2,6-dienoic acid.[1][2]
-
Conjugated Diene System (trans-2, cis-6 double bonds): The presence of double bonds makes the fatty acyl chain prone to oxidation.[3][4] The cis double bond is also susceptible to isomerization to the more stable trans configuration, especially when exposed to heat or certain chemicals.
-
Enzymatic Degradation: Endogenous enzymes in biological samples, such as hydrolases and oxidases, can rapidly degrade the molecule if not properly inactivated during sample quenching.
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is critical. For long-term stability, it is best to store the compound as a lyophilized powder at -80°C.[2] If it is in a solution, it should be in an organic solvent like methanol (B129727) or a slightly acidic buffer (pH 4-6), aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -80°C.[1][2]
Q3: What are the initial signs of degradation in my sample?
A3: Signs of degradation can manifest as:
-
Inconsistent results between experimental replicates.[2]
-
Reduced biological activity or lower than expected enzymatic reaction rates.[2]
-
Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC or LC-MS), corresponding to degradation products like the free fatty acid or oxidized species.
Q4: Can I use a generic lipid extraction method for this compound?
A4: While general lipid extraction methods like the Bligh-Dyer or Folch procedures can be adapted, they must be optimized to ensure the stability of this specific acyl-CoA.[5] Key modifications include maintaining low temperatures, working quickly, and using appropriate solvents to minimize hydrolysis and oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal of this compound | Sample Degradation: The thioester bond may have been hydrolyzed, or the fatty acyl chain may have been oxidized. | Ensure rapid quenching of metabolic activity in your sample.[6] Keep samples on ice or at 4°C throughout the preparation process.[6] Store extracts as dried pellets at -80°C and reconstitute just before analysis.[2][6] |
| Inefficient Extraction: The chosen solvent may not be optimal for extracting this specific acyl-CoA. | Use a solvent system known to be effective for acyl-CoAs, such as 80% methanol.[7] Avoid strong acids in the primary extraction solvent as they can lead to poor recovery.[7] | |
| Inconsistent quantification between replicates | Ongoing Sample Degradation: The stability of the molecule may be compromised in the reconstituted solution. | Reconstitute dried samples in a non-aqueous solvent like methanol or a buffered methanolic solution (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297), pH 7) immediately before analysis.[1][8] Minimize the time the sample spends on the autosampler. |
| Variable Extraction Efficiency: Inconsistent sample handling can lead to variability. | Use an internal standard, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to account for extraction variability.[6] Ensure consistent and thorough homogenization and extraction for all samples. | |
| Appearance of extra peaks in the chromatogram | Isomerization: The cis double bond may have isomerized to the trans configuration. | Avoid exposing the sample to high temperatures or harsh chemical conditions during preparation. |
| Oxidation: The polyunsaturated fatty acyl chain may have been oxidized. | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[9] Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon).[2] |
Quantitative Data on Acyl-CoA Stability
The stability of acyl-CoAs is highly dependent on the solvent and temperature. The following table summarizes the stability of various acyl-CoAs in different solvents when stored at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of their mass spectrometry intensities. Lower CV values indicate higher stability.
| Acyl-CoA | Solvent: 50% Methanol / 50% Ammonium Acetate (pH 6.8) | Solvent: 50% Methanol / 50% Water | Solvent: 50% Methanol / 50% Ammonium Acetate (pH 4.0) |
| Acetyl-CoA | 2.5% | 3.1% | 2.8% |
| Propionyl-CoA | 2.2% | 2.9% | 2.5% |
| Butyryl-CoA | 2.1% | 2.7% | 2.3% |
| Malonyl-CoA | 3.0% | 4.5% | 3.5% |
| Succinyl-CoA | 2.8% | 3.9% | 3.2% |
| Oleoyl-CoA | 4.5% | 6.8% | 5.1% |
| Palmitoyl-CoA | 4.2% | 6.2% | 4.8% |
| Data adapted from a study on acyl-CoA stability.[7] While this compound was not specifically tested, these data provide a strong indication of optimal solvent conditions for similar molecules. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed to rapidly quench metabolic activity and efficiently extract acyl-CoAs while minimizing degradation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled (-20°C) extraction solvent: 80% methanol in water containing 0.1% BHT (optional, to prevent oxidation)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
After the final wash, add 1 mL of pre-chilled (-20°C) 80% methanol (with BHT and internal standard) directly to the cell plate (adherent) or resuspend the cell pellet (suspension).
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Drying:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Ensure the sample does not overheat.
-
-
Storage and Reconstitution:
Protocol 2: Extraction from Tissue Samples
This protocol is adapted for the extraction of acyl-CoAs from frozen tissue samples.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Pre-chilled (-20°C) homogenization buffer: 100 mM KH2PO4 (pH 4.9)
-
Pre-chilled (-20°C) 2-propanol and acetonitrile (B52724)
-
Saturated ammonium sulfate (B86663) solution
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Glass homogenizer (pre-chilled)
-
Centrifuge capable of reaching 2,000 x g at 4°C
Procedure:
-
Tissue Pulverization:
-
Keep the tissue sample frozen on dry ice.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
-
-
Homogenization:
-
Quickly weigh the frozen powdered tissue (e.g., 50 mg) and transfer it to a pre-chilled glass homogenizer.
-
Add 2 mL of pre-chilled homogenization buffer containing the internal standard and homogenize thoroughly.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
-
Solvent Partitioning:
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile to the homogenate.
-
Vortex the mixture for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C.
-
-
Collection of Acyl-CoA Fraction:
-
The upper phase contains the acyl-CoAs. Carefully remove this phase and transfer it to a new tube.
-
-
Drying, Storage, and Reconstitution:
-
Follow steps 6 and 7 from Protocol 1.
-
Visualizations
Experimental Workflow for Preventing Degradation
Caption: A logical workflow for sample preparation of this compound, emphasizing critical steps to prevent degradation.
Degradation Pathway of this compound
Caption: A diagram illustrating the primary degradation pathways for this compound during sample preparation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C33H54N7O17P3S | CID 11966194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming matrix effects in mass spectrometry analysis of acyl-CoAs from liver tissue.
Welcome to the technical support center for the mass spectrometry analysis of acyl-CoAs from liver tissue. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem in the LC-MS analysis of acyl-CoAs from liver tissue?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of acyl-CoAs from liver, the matrix is complex, containing high concentrations of proteins, phospholipids (B1166683), salts, and other endogenous molecules.[3] These components can interfere with the ionization of the target acyl-CoA molecules in the mass spectrometer's source, leading to either ion suppression (most common) or enhancement.[2][3] This interference compromises the accuracy, precision, and sensitivity of quantification, making it a critical challenge to address.[1][4] Specifically, the low abundance of many acyl-CoA species makes them particularly vulnerable to ion suppression from the surrounding biological matrix.[4]
Q2: How can I minimize matrix effects during my initial sample preparation?
A: The most effective strategy to combat matrix effects is to remove interfering components during sample preparation.[2][3] For liver tissue, this involves several key steps:
-
Rapid Quenching: Immediately freeze-clamp tissue in liquid nitrogen to halt all enzymatic activity and preserve the native acyl-CoA profile.[5]
-
Efficient Homogenization: Homogenize the frozen tissue powder in a pre-cooled organic solvent mixture, such as acetonitrile (B52724)/methanol (B129727)/water or methanol-chloroform, to precipitate proteins and extract metabolites.[6][7]
-
Protein Precipitation: This is a crucial first step. Solvents like acetonitrile or methanol are effective at denaturing and removing the bulk of proteins, which are a major source of matrix interference.[3][8]
-
Cleanup Techniques: Employing a cleanup technique after initial extraction is critical. Solid-Phase Extraction (SPE) is highly recommended for selectively isolating acyl-CoAs and removing salts and phospholipids that cause significant ion suppression.[9][10][11]
Q3: What is the recommended role of an internal standard (IS) in correcting for matrix effects?
A: Using an appropriate internal standard is the gold standard for correcting signal variability, including losses during sample preparation and matrix-induced ion suppression or enhancement.[12] The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte (e.g., ¹³C- or ¹⁵N-labeled).[12] These SIL-IS have nearly identical chemical properties and chromatographic retention times to the unlabeled endogenous analyte. Because they co-elute, they experience the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability is normalized, leading to accurate and precise quantification.[6] For a broad acyl-CoA profile, a mixture of SIL-IS with varying chain lengths (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) should be used.[6]
Q4: Can I use Solid-Phase Extraction (SPE) to clean up my liver extracts? What is a general protocol?
A: Yes, SPE is a highly effective method for purifying acyl-CoAs from complex liver homogenates and reducing matrix effects.[9][11][13] It separates analytes from interfering substances based on their physical and chemical properties. A common approach uses a reverse-phase or mixed-mode sorbent. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: How can I adjust my LC-MS/MS parameters to further mitigate matrix effects?
A: Chromatographic and mass spectrometer settings can be optimized to improve selectivity and reduce the impact of the matrix:
-
Chromatographic Separation: Improve the separation of acyl-CoAs from matrix components by optimizing the LC gradient, flow rate, and column chemistry. Using a longer gradient or a column with higher resolving power can help separate the analyte of interest from interfering compounds.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to effectively separate a wide range of acyl-CoAs in a single run.[15]
-
Mass Spectrometry Method: Employ highly selective data acquisition modes like Multiple Reaction Monitoring (MRM).[6] In MRM, a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This high specificity significantly reduces the chances of detecting matrix interferences.[16] A neutral loss scan targeting the characteristic 507 Da fragment (3'-phosphoadenosine diphosphate) can also be used to selectively identify acyl-CoAs in a complex mixture.[6][17]
Experimental Protocols
Protocol 1: Liver Tissue Homogenization and Acyl-CoA Extraction
This protocol is a composite based on established methodologies.[6][7][9]
-
Tissue Preparation: Weigh approximately 50-100 mg of frozen liver tissue, keeping it on dry ice.
-
Internal Standard Spiking: Add a known quantity of a stable isotope-labeled internal standard mixture (e.g., ¹³C-labeled acyl-CoAs) directly to the frozen tissue.[6]
-
Homogenization: Place the tissue in a 2 mL tube with ceramic beads and add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[7] Homogenize using a bead beater or probe homogenizer, ensuring the sample remains cold to prevent degradation.
-
Centrifugation: Centrifuge the homogenate at ~14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube for subsequent cleanup.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is adapted from published methods for acyl-CoA purification.[6][17]
-
Column Conditioning: Condition an SPE column (e.g., C18 or mixed-mode) by passing 3 mL of methanol through it.
-
Column Equilibration: Equilibrate the column by passing 3 mL of ultrapure water.
-
Sample Loading: Load the supernatant from Protocol 1 onto the SPE column.
-
Washing Step 1: Wash the column with 2.5 mL of 2% formic acid in water to remove polar impurities.
-
Washing Step 2: Wash the column with 2.5 mL of methanol to remove lipids and other non-polar interferences.
-
Elution: Elute the acyl-CoAs from the column using two successive additions of 2.5 mL of a solution containing 2-5% ammonium (B1175870) hydroxide (B78521) in a methanol/water mixture.
-
Drying: Combine the eluted fractions and dry them completely under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[6]
Quantitative Data Summary
The effectiveness of different extraction and purification methods can be compared based on analyte recovery and the reduction of matrix effects.
Table 1: Comparison of Acyl-CoA Recovery Rates from Liver Tissue Using Different Methodologies
| Method Description | Analyte Range | Average Recovery (%) | Reproducibility (CV%) | Reference |
| Acetonitrile/2-propanol extraction followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Short- to long-chain | 83 - 90% (SPE step) | Not Specified | [9] |
| KH2PO4 buffer/2-propanol extraction with oligonucleotide purification column cleanup | Long-chain | 70 - 80% | High | [13] |
| Methanol-chloroform extraction with SPE cleanup | Short- to long-chain | Not specified, but validated for quantification | < 15% | [6] |
| Fast SPE method with online LC/MS² | Long-chain (C16-C18) | 94.8 - 110.8% (Accuracy) | 2.6 - 12.2% (Inter-run) | [17] |
Table 2: Illustrative Data for Assessing Matrix Effect (ME)
The matrix effect is calculated as: ME (%) = (Peak area in matrix / Peak area in pure solvent) x 100. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.
| Analyte | Peak Area (Pure Solvent) | Peak Area (Post-Extraction Liver Matrix Spike) | Calculated Matrix Effect (%) | Interpretation |
| Acetyl-CoA | 850,000 | 297,500 | 35% | Significant Ion Suppression |
| Palmitoyl-CoA | 1,200,000 | 540,000 | 45% | Significant Ion Suppression |
| Acetyl-CoA (with SPE) | 850,000 | 782,000 | 92% | Minimal Ion Suppression |
| Palmitoyl-CoA (with SPE) | 1,200,000 | 1,092,000 | 91% | Minimal Ion Suppression |
Visualizations
Caption: Workflow for acyl-CoA analysis from liver tissue.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Spectrophotometric Assays for Acyl-CoA Dehydrogenase Activity
Welcome to the technical support center for spectrophotometric assays of acyl-CoA dehydrogenase (ACAD) activity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of these essential enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectrophotometric methods for measuring acyl-CoA dehydrogenase activity?
A1: The most common spectrophotometric methods involve monitoring the reduction of an electron acceptor. These assays can be broadly categorized into two types:
-
Assays using artificial electron acceptors: These methods are technically simpler and use dyes like 2,6-dichlorophenolindophenol (DCPIP) or organometallic oxidants like ferricenium hexafluorophosphate. The reduction of these compounds can be followed spectrophotometrically.[1]
-
Assays using the natural electron acceptor: This "gold standard" method utilizes the natural electron acceptor, electron transfer flavoprotein (ETF).[1][2][3] The reduction of ETF by an ACAD leads to a decrease in its intrinsic fluorescence, which can be monitored.[1]
Q2: What are the main advantages and disadvantages of using artificial electron acceptors versus the natural electron acceptor, ETF?
A2: The choice of electron acceptor has significant implications for the assay's specificity and complexity.
| Feature | Artificial Electron Acceptors (e.g., Ferricenium, DCPIP) | Natural Electron Acceptor (ETF) |
| Advantages | Inexpensive, simple to use, and can often be performed aerobically.[1][4] | High sensitivity and specificity, as ETF only accepts electrons from the nine ACAD enzymes and two other dehydrogenases.[1] Can detect changes in ACAD that disrupt ETF interaction. |
| Disadvantages | Prone to promiscuity, meaning they can accept electrons from other enzymes in complex biological samples, leading to potential overestimation of ACAD activity.[1] They will not detect mutations or modifications that specifically impair the interaction between the ACAD and ETF. | The assay is more technically challenging, requiring an anaerobic environment to prevent re-oxidation of reduced ETF by oxygen.[3] Historically, purification of ETF from pig liver was a significant barrier, though recombinant options are now available.[1][3] |
Q3: Can other enzymes in my sample interfere with the ACAD activity measurement?
A3: Yes, especially when using crude cell or tissue lysates. A primary source of interference is acyl-CoA oxidase (ACOX) .[5] ACOX enzymes are primarily located in peroxisomes and also catalyze the dehydrogenation of acyl-CoAs, but they directly transfer electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[5] This can be a particular issue in assays that are not strictly anaerobic or that use non-specific electron acceptors.
Q4: What is the "oxidase activity" of acyl-CoA dehydrogenases and can it affect my assay?
A4: Acyl-CoA dehydrogenases can exhibit a low level of "oxidase activity," where they directly react with molecular oxygen, especially when using non-physiological or bulky substrates.[5] This activity is generally much slower than their dehydrogenase activity with the natural electron acceptor ETF. However, in aerobic assays using artificial acceptors, this side reaction can contribute to the measured signal and should be considered, particularly when studying mutant enzymes or using non-standard substrates. The rate of H₂O₂ formation by human long-chain acyl-CoA dehydrogenase (LCAD) is about 1% of its dehydrogenase activity.[5]
Troubleshooting Guides
Issue 1: High Background Signal or Non-linear Reaction Rate
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and free of microbial contamination. Filter-sterilize buffers if necessary. |
| Promiscuity of Artificial Electron Acceptor | If using crude lysates, other flavoproteins may be reducing the artificial electron acceptor. Consider using a more specific assay, such as the ETF fluorescence reduction assay, or partially purifying your sample. |
| Intrinsic Oxidase Activity | If your assay is aerobic, the ACAD itself might be slowly reducing oxygen. Try to minimize oxygen in your reaction by degassing buffers or using an enzymatic oxygen scavenging system. |
| Substrate Instability | Acyl-CoA esters can be unstable. Prepare fresh substrate solutions and store them appropriately. |
| Light Sensitivity of Reagents | Some reagents, like DCPIP and phenazine (B1670421) methosulfate (PMS), are light-sensitive. Protect your reaction mixtures from light. |
Issue 2: Low or No Detectable Enzyme Activity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Confirm protein concentration and integrity. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition are optimal for the specific ACAD being studied. |
| Sub-optimal Substrate Concentration | Determine the Km for your substrate under your assay conditions and use a substrate concentration that is at or above the Km for initial rate measurements. |
| Inhibitors in the Sample | Samples may contain endogenous inhibitors. Consider sample cleanup steps like dialysis or desalting. Common laboratory reagents like EDTA (>0.5 mM), ascorbic acid (>0.2%), and high concentrations of detergents can interfere with enzymatic assays. |
| Disrupted ACAD-ETF Interaction (for ETF-based assays) | If you suspect a mutation or modification affects the interaction with ETF, this would not be detected by assays using artificial electron acceptors. The ETF fluorescence reduction assay is necessary to identify this type of defect. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability. |
| Temperature Fluctuations | Ensure a stable and consistent temperature for your assay. Use a temperature-controlled spectrophotometer. |
| Detergent Effects | If using detergents to solubilize your enzyme, be aware that different detergents and their concentrations can affect enzyme activity. It is recommended to use detergents at or near their critical micelle concentration. Non-ionic detergents are generally preferred as they are less likely to denature proteins. |
Experimental Protocols
Ferricenium-Based Spectrophotometric Assay
This protocol is adapted from methods described for the assay of medium-chain and long-chain acyl-CoA dehydrogenase activity.[4][6][7]
Principle: The assay measures the reduction of the ferricenium ion (Fc⁺) to ferrocene, which is monitored by the decrease in absorbance at 300 nm.
Reagents:
-
Assay Buffer: 100 mM TAPS buffer, pH 8.5
-
Ferricenium Hexafluorophosphate Stock Solution: 10 mM in acetonitrile. Store protected from light.
-
Acyl-CoA Substrate Stock Solution: 10 mM in a suitable buffer (e.g., 10 mM HEPES, pH 7.0).
-
Enzyme Sample: Purified enzyme or cell/tissue lysate.
Procedure:
-
Prepare the reaction mixture in a quartz cuvette. For a 1 mL final volume, add:
-
870 µL of Assay Buffer
-
25 µL of 10 mM Ferricenium Hexafluorophosphate stock solution (final concentration: 250 µM)
-
Variable amount of enzyme sample.
-
-
Incubate the mixture for 2-3 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the acyl-CoA substrate to a final concentration in the desired range (e.g., 50-200 µM).
-
Immediately monitor the decrease in absorbance at 300 nm for 3-5 minutes.
-
Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient for ferricenium (ε₃₀₀ = 4.3 mM⁻¹ cm⁻¹).[8]
DCPIP-Based Spectrophotometric Assay
This protocol is a general method and may require optimization for specific enzymes.
Principle: This is a coupled assay where the ACAD reduces an intermediate electron carrier, phenazine methosulfate (PMS) or phenazine ethosulfate (PES), which in turn reduces DCPIP. The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.6, containing 0.1 mM EDTA.
-
DCPIP Stock Solution: 10 mM in water. Store protected from light.
-
PMS Stock Solution: 10 mM in water. Prepare fresh and protect from light.
-
Acyl-CoA Substrate Stock Solution: 10 mM in a suitable buffer.
-
Enzyme Sample: Purified enzyme or cell/tissue lysate.
Procedure:
-
Prepare the reaction mixture in a cuvette. For a 1 mL final volume, add:
-
900 µL of Assay Buffer
-
10 µL of 10 mM DCPIP stock solution (final concentration: 100 µM)
-
10 µL of 10 mM PMS stock solution (final concentration: 100 µM)
-
Variable amount of enzyme sample.
-
-
Incubate the mixture for 2-3 minutes at the desired temperature.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 600 nm.
-
Calculate the rate of reaction using the molar extinction coefficient for DCPIP (ε₆₀₀ is pH-dependent, a commonly used value at pH 7.6 is ~21 mM⁻¹ cm⁻¹).
Quantitative Data Summary
Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Ferricenium
| Substrate | Km (µM) | Vmax (min⁻¹) |
| Octanoyl-CoA | 55 | 1400 |
| Data obtained at pH 7.6.[4][6] |
Table 2: Comparison of Kinetic Parameters for Human Wild-type LCADH and MCADH with Ferricenium
| Enzyme | Substrate | Vmax (min⁻¹) |
| Human LCADH | C12-CoA | ~650-700 |
| Human MCADH | C8-CoA | ~900 |
| Data obtained with the ferricenium assay.[9] |
Visualizations
Caption: General experimental workflow for a spectrophotometric ACAD assay.
Caption: Interference by other reductases in an ACAD assay.
Caption: A logical troubleshooting guide for high background signals.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fatty acid oxidation enzyme long-chain acyl-CoA dehydrogenase can be a source of mitochondrial hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
Improving the stability of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA in aqueous buffers.
Technical Support Center: (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous buffers?
A1: The two main degradation pathways for this compound, an unsaturated fatty acyl-CoA, in aqueous solutions are:
-
Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into coenzyme A and (2-trans,6-cis)-dodeca-2,6-dienoic acid. This reaction is catalyzed by both acidic and basic conditions.[1][2][3] At neutral pH, the rate of hydrolysis is significantly slower.[4]
-
Oxidation of the Polyunsaturated Acyl Chain: The dodeca-2,6-dienoyl chain contains two double bonds, making it susceptible to oxidation. This process is often initiated by reactive oxygen species (ROS) and can lead to a variety of oxidized byproducts, compromising the integrity of the molecule.[5]
Q2: What are the optimal storage conditions for this compound in an aqueous buffer?
A2: For short-term storage, it is recommended to keep the compound in a buffered solution at a neutral pH (approximately 6.8-7.4) and at low temperatures (2-8°C).[2] For long-term storage, aliquoting the sample and storing it at -80°C is advisable to minimize both hydrolysis and oxidation. Avoid repeated freeze-thaw cycles. The manufacturer's certificate of analysis should also be consulted for specific storage recommendations.[6]
Q3: Which type of buffer is recommended for experiments involving this compound?
A3: A non-nucleophilic buffer with a pKa near neutral pH is recommended. Phosphate buffers or buffers like HEPES are commonly used. Studies have shown that an ammonium (B1175870) acetate (B1210297) buffer at a neutral pH can stabilize acyl-CoA compounds.[2] It is crucial to ensure the buffer components do not interfere with downstream assays.
Q4: Can I add any stabilizers to my aqueous buffer to enhance the stability of this compound?
A4: Yes, several strategies can be employed:
-
Antioxidants: To mitigate oxidation of the polyunsaturated chain, consider adding antioxidants such as EDTA to chelate metal ions that can catalyze oxidation, or butylated hydroxytoluene (BHT).
-
Reducing Agents: For some applications, a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be included to maintain a reducing environment and protect the thiol group of coenzyme A. However, be aware that TCEP can sometimes accelerate thioester hydrolysis.[7][8]
-
Co-solvents: The addition of a small percentage of an organic solvent like methanol (B129727) may improve stability in some cases.[1]
Q5: How can I detect the degradation of my this compound sample?
A5: Degradation can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate the intact compound from its degradation products (e.g., the free fatty acid and coenzyme A), allowing for quantification of the remaining active molecule.[1][2][9]
-
Spectrophotometric Assays: The hydrolysis of the thioester bond can be monitored continuously by reacting the released free coenzyme A with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[10]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity of the compound. | 1. Hydrolysis of the thioester bond. 2. Oxidation of the acyl chain. 3. Incorrect storage conditions. | 1. Ensure the buffer pH is neutral (6.8-7.4). Work at low temperatures (on ice) to minimize hydrolysis.2. Add an antioxidant (e.g., EDTA, BHT) to the buffer. Degas the buffer to remove dissolved oxygen.3. Aliquot the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Variability in sample handling and incubation times. 2. Degradation of the compound during the experiment. 3. Buffer composition variability. | 1. Standardize all experimental protocols, including incubation times and temperatures.2. Prepare fresh working solutions from a frozen stock for each experiment. Analyze a sample of the working solution at the beginning and end of the experiment to assess degradation.3. Use a consistent buffer formulation and pH for all experiments. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | 1. Degradation products (hydrolyzed free fatty acid, oxidized forms). 2. Contaminants in the buffer or solvent. | 1. Compare the chromatogram to a freshly prepared standard and to a deliberately degraded sample (e.g., by treating with high pH) to identify degradation peaks.2. Run a blank injection of the buffer and solvents to check for contaminants. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to quantify the degradation of this compound over time in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 50 mM ammonium acetate, pH 6.8)[2]
-
HPLC-grade methanol
-
HPLC-grade water
-
Reverse-phase C18 column
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen aqueous buffer.
-
Incubation: Aliquot the stock solution into several vials and incubate them under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately stop the degradation by adding an equal volume of cold methanol and storing it at -20°C until analysis.
-
HPLC Analysis:
-
Set up the HPLC system with a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 5 mM ammonium acetate, pH 6.8) and mobile phase B (methanol).[2]
-
Inject the samples from the different time points.
-
Monitor the elution of this compound using a UV detector (around 260 nm for the adenine (B156593) moiety of CoA) or a mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Protocol 2: Spectrophotometric Assay for Thioester Hydrolysis
This protocol provides a continuous method to monitor the hydrolysis of the thioester bond.
Materials:
-
This compound
-
Aqueous buffer of choice
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a DTNB solution in the same buffer as the experiment.
-
In a cuvette, mix the aqueous buffer, the DTNB solution, and the this compound solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of coenzyme A (released upon hydrolysis) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
Calculate the rate of hydrolysis from the rate of change in absorbance using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General workflow for assessing the stability of the compound.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. Preparation of thioester substrates and development of continuous spectrophotometric assays for phospholipase A1 and monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for CoA Ester Contaminants
Welcome to the technical support center for the purification of Coenzyme A (CoA) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these vital molecules.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process in a user-friendly question-and-answer format.
Q1: What are the most common contaminants I should be aware of when working with CoA esters?
A1: CoA ester preparations can be contaminated by a variety of substances depending on the synthesis or extraction method. Common contaminants include:
-
Unreacted starting materials: This includes free fatty acids, Coenzyme A (CoASH), and ATP.
-
Side-products from synthesis: Depending on the synthetic route, various side-products can be generated.
-
Solvents and reagents: Residual solvents from extraction or reaction steps, such as acetonitrile (B52724) or isopropanol, are common.[1]
-
Lipids: When extracting from biological samples, other lipids can co-extract with the desired CoA esters.[1]
-
Degradation products: CoA esters are susceptible to hydrolysis, leading to the presence of free fatty acids and CoASH.
-
Plasticizers: Phthalate esters from plasticware are a common source of contamination in many lab procedures.[2]
Q2: I'm observing low recovery of my long-chain acyl-CoA esters after solid-phase extraction (SPE). What could be the cause and how can I improve it?
A2: Low recovery of long-chain acyl-CoA esters during SPE is a frequent issue. The amphipathic nature of these molecules, possessing both a hydrophilic CoA head and a hydrophobic acyl tail, makes their purification challenging.[3] Here are some potential causes and solutions:
-
Incomplete Elution: Long-chain acyl-CoAs can have strong hydrophobic interactions with C18 reversed-phase sorbents.
-
Solution: Increase the organic solvent concentration in your elution buffer. A stepwise or gradient elution with increasing concentrations of methanol (B129727) or acetonitrile can be effective.[3][4]
-
-
Improper Column Conditioning: Insufficient conditioning of the SPE cartridge can lead to poor retention of the CoA esters.
-
Solution: Ensure the cartridge is properly solvated with methanol, followed by equilibration with an aqueous buffer before loading your sample.[3]
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of your product in the flow-through.
-
Solution: Reduce the amount of crude sample loaded onto the cartridge or use a larger capacity cartridge.
-
Q3: My purified CoA ester appears to be a mixture of different chain lengths when analyzed by HPLC. How can I improve the resolution?
A3: Co-elution of CoA esters with similar chain lengths is a common challenge in reversed-phase HPLC. To improve separation, you can modify your chromatographic conditions:
-
Optimize the Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile or methanol) can enhance the separation of acyl-CoAs with small differences in chain length.[1][4]
-
Adjust the Mobile Phase: The addition of ion-pairing reagents to the mobile phase can improve peak shape and resolution.
-
Change the Stationary Phase: Using a column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl phase) can alter the selectivity of the separation.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.[4]
Q4: I suspect my CoA ester is degrading during purification. What steps can I take to minimize this?
A4: CoA esters are susceptible to both chemical and enzymatic degradation. Here are some tips to maintain their stability:
-
Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and chemical hydrolysis.[1]
-
Control pH: Maintain the pH of your buffers within a stable range, typically between 4 and 6, to reduce the rate of hydrolysis.
-
Use Fresh Solvents: Use high-purity, fresh solvents to avoid contaminants that could promote degradation.
-
Work Quickly: Minimize the time the CoA ester is in solution, especially during extraction and purification steps.[1]
Quantitative Data Summary
The following table summarizes the recovery rates of various acyl-CoA esters using a solid-phase extraction method with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.
| Acyl-CoA Ester | Tissue Extraction Recovery (%) | Solid-Phase Extraction Recovery (%) |
| Acetyl-CoA | 93 - 104% | 83 - 90% |
| Malonyl-CoA | 93 - 104% | 83 - 90% |
| Octanoyl-CoA | 93 - 104% | 83 - 90% |
| Oleoyl-CoA | 93 - 104% | 83 - 90% |
| Palmitoyl-CoA | 93 - 104% | 83 - 90% |
| Arachidonyl-CoA | 93 - 104% | 83 - 90% |
Data adapted from a study on a novel isolation procedure for acyl-coenzyme A esters from tissue.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoA Esters
This protocol is adapted from methods described for the purification of isotopically labeled coenzyme A esters.[3]
Materials:
-
ODS (C18) SPE cartridge
-
Methanol
-
Aqueous buffer (e.g., 3-N-morpholinopropanesulfonic acid, pH 7.4)
-
Methanol-water (1:1, v/v)
-
Crude CoA ester reaction mixture
Procedure:
-
Solvation: Wash the ODS cartridge with methanol.
-
Equilibration: Equilibrate the cartridge with the aqueous buffer.
-
Loading: Pass the crude reaction mixture through the column.
-
Washing 1: Wash the column with fresh aqueous buffer.
-
Washing 2: Wash the column with methanol-water (1:1, v/v).
-
Elution: Elute the purified CoA esters with methanol.
Protocol 2: HPLC Analysis of Acyl-CoA Esters
This protocol is a general guideline based on typical reversed-phase HPLC methods for acyl-CoA analysis.[1][4]
Materials:
-
C18 reversed-phase HPLC column
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile with 600 mM acetic acid
-
Purified CoA ester sample
Procedure:
-
Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.
-
Injection: Inject the dissolved CoA ester sample.
-
Elution: Run a binary gradient from a lower to a higher percentage of Solvent B. The specific gradient will depend on the chain lengths of the acyl-CoAs to be separated.
-
Detection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
Visualizations
Caption: A general workflow for the extraction and purification of CoA esters.
Caption: Troubleshooting guide for low recovery of CoA esters during SPE.
References
Addressing inconsistent results in enzyme kinetic assays with acyl-CoA substrates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in enzyme kinetic assays involving acyl-CoA substrates.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during enzyme kinetic assays with acyl-CoA substrates.
Question 1: Why am I observing high variability or poor reproducibility in my enzyme kinetic data?
Answer:
Inconsistent results in enzyme kinetic assays with acyl-CoA substrates can stem from several factors related to the unique properties of these molecules. The primary culprits are often substrate quality, handling, and the physical behavior of acyl-CoAs in aqueous solutions.
Troubleshooting Steps:
-
Verify Acyl-CoA Purity and Integrity:
-
Purity: Commercial acyl-CoA preparations can contain impurities such as free fatty acids, free Coenzyme A, or oxidized forms of the substrate. It is crucial to assess the purity of your acyl-CoA stock.
-
Integrity: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. This can lead to a decrease in the effective substrate concentration over the course of an experiment.
-
-
Optimize Substrate Handling and Storage:
-
Storage: Acyl-CoAs are unstable and should be stored at -80°C for long-term use and ideally assayed on the same day they are prepared.[1][2] Snap-freezing in liquid nitrogen is also recommended.[1]
-
Aqueous Instability: Be aware of the instability of acyl-CoAs in aqueous solutions.[3][4] Prepare fresh solutions for each experiment and keep them on ice.
-
-
Address Micelle Formation:
-
Long-chain acyl-CoAs are amphipathic molecules that can form micelles at concentrations above their critical micelle concentration (CMC).[5][6][7][8] Micelle formation can sequester the substrate, making it unavailable to the enzyme and leading to non-linear kinetics.
-
Action: Determine the CMC for your specific acyl-CoA under your assay conditions. Ensure your substrate concentrations are kept below the CMC.
-
Question 2: My enzyme activity is much lower than expected, or I see no activity at all. What could be the issue?
Answer:
Low or absent enzyme activity can be due to substrate degradation, improper assay conditions, or the presence of inhibitors.
Troubleshooting Steps:
-
Confirm Substrate Concentration: The actual concentration of your acyl-CoA solution may be lower than calculated due to degradation. Consider quantifying the acyl-CoA concentration using methods like HPLC before use.[9]
-
Evaluate Assay Buffer Components:
-
pH and Temperature: Ensure the pH and temperature of your assay buffer are optimal for your enzyme of interest.
-
Interfering Substances: Avoid reagents containing sulfhydryl groups (e.g., DTT, β-mercaptoethanol) if your detection method relies on free thiols.[2]
-
-
Consider Substrate Inhibition: At high concentrations, some acyl-CoAs can inhibit enzyme activity.[10] This can be exacerbated by micelle formation. Perform a substrate titration curve to identify the optimal concentration range.
Question 3: The kinetic plot does not follow Michaelis-Menten kinetics and appears sigmoidal or biphasic. Why?
Answer:
Deviations from classical Michaelis-Menten kinetics are common with acyl-CoA substrates and often point to their physical behavior in solution.
Troubleshooting Steps:
-
Investigate Micelle Formation: The most common reason for non-Michaelis-Menten behavior is substrate concentration exceeding the CMC.[6][7] Above the CMC, the monomeric substrate concentration, which is the form available to the enzyme, remains relatively constant. This can lead to a plateau in the reaction rate that is not true saturation of the enzyme.
-
Rule out Allosteric Effects: While less common, some enzymes that utilize acyl-CoA substrates may exhibit allosteric regulation.
Question 4: How can I determine the Critical Micelle Concentration (CMC) of my acyl-CoA?
Answer:
The CMC can be determined experimentally using various techniques. A common method involves using a fluorescent probe, such as 2-toluidinylnaphthalene-6-sulfonate (TNS).[5] The fluorescence of TNS increases significantly when it partitions into the hydrophobic core of micelles. By titrating the acyl-CoA and monitoring the fluorescence, the CMC can be identified as the concentration at which a sharp increase in fluorescence occurs. The CMC is influenced by factors like acyl chain length, buffer composition, ionic strength, and temperature.[5][6][7]
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Common Acyl-CoAs
| Acyl-CoA | Chain Length | CMC (µM) | Conditions | Reference |
| Palmitoyl-CoA | C16:0 | 7 - 250 | Dependent on buffer, pH, and ionic strength | [6][7] |
| Stearoyl-CoA | C18:0 | High | Consistent with effects of chain length | [6][7] |
| Oleoyl-CoA | C18:1 | High | Consistent with effects of chain length and unsaturation | [6][7] |
| Lauroyl-CoA | C12:0 | Higher than Palmitoyl-CoA | Avoids substrate inhibition seen with Palmitoyl-CoA | [10] |
Note: The CMC is highly dependent on experimental conditions. It is recommended to determine the CMC under your specific assay conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Coupled Assay for Acyl-CoA Synthetase Activity
This protocol measures the activity of an acyl-CoA synthetase by coupling the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[11]
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Purified Acyl-CoA Synthetase
-
Coupling Enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)
-
Substrates: Carboxylic acid, Coenzyme A, ATP
-
Coupling Substrates and Co-factors: Phosphoenolpyruvate (PEP), NADH
-
Quartz cuvette
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction master mix in a quartz cuvette containing the assay buffer, all coupling enzymes, PEP, and NADH.
-
Add a fixed, saturating concentration of two of the three main substrates (e.g., CoA and ATP) and the purified acyl-CoA synthetase.
-
Equilibrate the mixture to the optimal temperature in the spectrophotometer.
-
Initiate the reaction by adding the third substrate (the one to be varied, e.g., the carboxylic acid) at different concentrations.
-
Monitor the decrease in absorbance at 340 nm over time. Record the change in absorbance in the linear portion of the curve.
-
Calculate the initial velocity (v) for each substrate concentration using the Beer-Lambert law (ε of NADH = 6220 M⁻¹cm⁻¹), accounting for the stoichiometry of the coupled reaction (2 molecules of NADH are oxidized per molecule of acyl-CoA formed).[11]
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.
-
Repeat the experiment by varying the concentrations of the other two substrates while keeping the others at saturating concentrations to determine their respective Kₘ values.
Protocol 2: Quality Control of Acyl-CoA Substrates by HPLC
This protocol outlines a general method for assessing the purity of acyl-CoA preparations.[9]
Materials:
-
Acyl-CoA sample
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: e.g., 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: e.g., Acetonitrile with 600 mM glacial acetic acid
-
Acyl-CoA standards (if available)
Procedure:
-
Prepare the acyl-CoA sample by dissolving it in an appropriate buffer.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the acyl-CoA sample onto the column.
-
Elute the sample using a binary gradient of Mobile Phase A and Mobile Phase B.
-
Monitor the eluent at 260 nm.
-
Analyze the chromatogram for the presence of a single, sharp peak corresponding to the acyl-CoA. The presence of other peaks may indicate impurities such as free CoA or degraded substrate.
-
If standards are available, compare the retention time of the sample peak to the standard to confirm its identity.
Visualizations
Caption: General workflow for an enzyme kinetic assay with acyl-CoA substrates.
Caption: Troubleshooting logic for inconsistent acyl-CoA enzyme kinetic assays.
Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to handle sample variability in acyl-CoA profiling studies.
Welcome to the technical support center for acyl-CoA profiling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of acyl-CoA analysis and effectively manage sample variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in acyl-CoA profiling experiments?
A1: Sample variability in acyl-CoA profiling can arise from multiple stages of the experimental workflow. Key sources include:
-
Pre-analytical variability: This encompasses sample collection and handling, where delays or improper quenching of metabolic activity can lead to significant changes in acyl-CoA levels. Acyl-CoAs are metabolically active and can degrade or change in abundance rapidly.
-
Extraction inefficiency and variability: The choice of extraction method and its inconsistent application can lead to variable recovery of different acyl-CoA species.[1][2] The polarity of acyl-CoAs varies significantly, making uniform extraction challenging.[3]
-
Analyte instability: Acyl-CoAs are inherently unstable molecules, particularly in aqueous solutions, and are susceptible to hydrolysis.[4] Sample reconstitution and storage conditions can significantly impact their stability.[4][5]
-
Instrumental variability: Fluctuations in the performance of the liquid chromatography-mass spectrometry (LC-MS/MS) system can introduce variability.[6] This includes changes in ionization efficiency and detector response.
-
Data processing and normalization: The methods used to normalize and process the raw data can either mitigate or exacerbate variability. Normalization to cell count or total protein are common biological approaches, while statistical methods like median normalization are also used.[7]
Q2: How can I minimize variability during sample preparation?
A2: Minimizing variability during sample preparation is critical for reliable acyl-CoA profiling. Key recommendations include:
-
Rapid Quenching: Immediately quench metabolic activity upon sample collection. For tissues, this is often achieved by freeze-clamping in liquid nitrogen.[8] For cultured cells, rapid aspiration of media and placing the dish on ice is a common practice.[9]
-
Optimized Extraction: Choose an extraction solvent and protocol appropriate for the acyl-CoA species of interest. A mixture of acetonitrile, methanol (B129727), and water is often used for a broad range of acyl-CoAs.[8] Solid-phase extraction (SPE) can be employed for sample clean-up to reduce matrix effects.[2][10][11]
-
Consistent Handling: Ensure all samples are processed consistently and in a timely manner. Avoid prolonged exposure of samples to room temperature.
Q3: What is the role of internal standards, and which ones should I use?
A3: Internal standards are crucial for correcting for variability introduced during sample preparation and analysis.[9][12] They are added to samples at an early stage to account for sample loss, extraction inefficiency, and matrix effects in the mass spectrometer.[13]
-
Types of Internal Standards: Stable isotope-labeled (e.g., ¹³C-labeled) acyl-CoAs are the preferred internal standards as they have nearly identical chemical and physical properties to their endogenous counterparts.[9][13]
-
Selection of Internal Standards: Ideally, an internal standard should be used for each acyl-CoA being quantified. However, a common practice is to use a representative panel of standards covering different chain lengths (short, medium, and long).[10][14] For example, [¹³C₂] acetyl-CoA for short-chain and [¹³C₈] octanoyl-CoA for medium-chain species have been used.[10][14] Odd-chain acyl-CoAs like C15:0 or C17:0-CoA can also be used as they are typically low in abundance in most biological systems.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between technical replicates | Inconsistent sample handling and extraction. | Standardize all sample preparation steps. Ensure precise and consistent pipetting, timing, and temperature control. |
| Instability of acyl-CoAs in the autosampler. | Test the stability of acyl-CoAs in your reconstitution solvent at the autosampler temperature.[4][5] Consider using a solvent that enhances stability, such as a buffered solution at a slightly acidic pH.[5] | |
| LC-MS/MS system instability. | Run system suitability tests and quality control (QC) samples throughout the analytical run to monitor instrument performance. | |
| Poor recovery of certain acyl-CoA species | Suboptimal extraction method for specific chain lengths. | Different extraction methods have varying efficiencies for short-, medium-, and long-chain acyl-CoAs.[1] Consider using a method optimized for your acyl-CoAs of interest or a more universal approach like a mixed-mode SPE.[15] |
| Analyte loss due to adsorption to surfaces. | The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces.[15] Using polypropylene (B1209903) tubes and potentially derivatization techniques like phosphate methylation can mitigate this issue.[15] | |
| Significant matrix effects | Co-elution of interfering compounds from the biological matrix. | Improve sample clean-up using techniques like solid-phase extraction (SPE).[2][10] Optimize the chromatographic separation to better resolve acyl-CoAs from matrix components. |
| Inadequate correction for ion suppression/enhancement. | Utilize stable isotope-labeled internal standards that co-elute with the analytes of interest to effectively compensate for matrix effects.[13] | |
| Inconsistent quantification across batches | Batch-to-batch variation in extraction efficiency or instrument response. | Process all samples in a single batch if possible. If not, include quality control (QC) samples in each batch to monitor and correct for batch effects. |
| Improper normalization. | Evaluate different normalization strategies. Normalization to a stable internal standard is essential. Further normalization to a biological measure like total protein or cell number can account for differences in sample amount.[4][7] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using Solvent Precipitation
This protocol is a rapid and effective method for a broad range of acyl-CoAs from tissue samples.[2]
-
Homogenization: Homogenize approximately 100 mg of frozen tissue powder in an ice-cold extraction solvent (e.g., 3 ml of methanol:chloroform, 2:1 v/v).[10]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard mixture to the tissue before homogenization.[10]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C for 10 minutes.[16]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[2]
Protocol 2: Acyl-CoA Extraction and Clean-up using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[2][10][11]
-
Sample Homogenization and Extraction: Follow steps 1-4 of Protocol 1.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol, followed by equilibration with water.[10][11]
-
Sample Loading: Load the sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes an aqueous buffer followed by a low percentage of organic solvent.[2][10]
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile, often containing a modifier like ammonium hydroxide.[10]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.[2]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[2]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide).[2][17]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2][17]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[17]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for targeted quantification of known acyl-CoAs.[10][14] A neutral loss scan of 507 Da can be used for the discovery of new or unexpected acyl-CoA species.[10][14]
-
Visual Workflows
Caption: General experimental workflow for acyl-CoA profiling.
Caption: A logical approach to troubleshooting high variability.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 9. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cell Lysis for Accurate Acyl-CoA Quantification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis techniques for precise acyl-CoA quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when lysing cells for acyl-CoA analysis?
A1: The accurate quantification of acyl-CoAs is highly dependent on the initial cell lysis and extraction procedure. Due to their inherent instability, minimizing degradation is paramount. Key factors include:
-
Speed and Temperature: Rapidly halt all enzymatic activity. This is typically achieved by performing lysis at low temperatures (e.g., on ice or at 4°C) and working quickly.[1]
-
Solvent Choice: The selection of lysis and reconstitution solvents significantly impacts acyl-CoA stability and extraction efficiency.[2][3] Methanol (B129727), particularly 80% methanol, is a common choice for precipitating proteins while extracting acyl-CoAs.[1] The reconstitution solvent is also critical, with options like 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) often used to maintain stability.[4]
-
Prevention of Hydrolysis: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[5] Maintaining a neutral or slightly acidic pH during and after extraction is crucial.
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for sample-to-sample variability in extraction recovery and potential matrix effects during analysis.[3][6]
Q2: Which cell lysis method is best for acyl-CoA quantification?
A2: The optimal method depends on the cell or tissue type and the specific acyl-CoA species of interest. The most common and effective methods involve:
-
Solvent Precipitation: This is a simple and rapid method that effectively lyses cells and precipitates proteins simultaneously.[1] Ice-cold 80% methanol is frequently used for this purpose.[1]
-
Homogenization: For tissues, mechanical homogenization in an ice-cold extraction solvent is a standard procedure to ensure thorough disruption and extraction.[1]
-
Solid-Phase Extraction (SPE): SPE is an excellent technique for sample clean-up after initial lysis, as it helps to remove interfering substances and reduce matrix effects, leading to higher data quality in mass spectrometry analysis.[1]
While other general cell lysis techniques like sonication or repeated freeze-thaw cycles can be effective for cell disruption, they may introduce heat or require more time, potentially leading to acyl-CoA degradation if not carefully controlled.[7]
Q3: How can I minimize the degradation of my acyl-CoA samples during sample preparation?
A3: Minimizing degradation is a critical challenge. Here are key strategies:
-
Work Quickly and on Ice: Keep samples and reagents on ice throughout the entire extraction process.[1]
-
Use Pre-chilled Solvents: All solvents used for lysis and washing should be pre-chilled to 4°C or below.
-
Immediate Processing: Process samples immediately after harvesting. If storage is necessary, store the dried extract pellet at -80°C.[2]
-
Appropriate Reconstitution: Reconstitute the dried extract in a solvent that promotes stability, such as 50% methanol in 50 mM ammonium acetate (pH 7).[4] Avoid strongly acidic or alkaline aqueous solutions.[5]
-
Use of Additives: Some studies suggest that certain additives can improve CoA stability.[8][9]
-
Material of Vials: Using glass instead of plastic sample vials has been shown to decrease the loss of CoA signal.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Acyl-CoA Yield | Incomplete cell lysis. | Ensure complete immersion and vigorous vortexing of the cell pellet in the lysis solvent.[1] For tissues, ensure thorough homogenization. |
| Degradation of acyl-CoAs during extraction. | Work quickly, maintain low temperatures (4°C), and use pre-chilled solvents.[1] Process samples immediately or store dried pellets at -80°C.[2] | |
| Inefficient extraction of specific acyl-CoA species. | The choice of extraction solvent can influence the recovery of different chain-length acyl-CoAs. Compare different solvent systems (e.g., 80% methanol vs. acetonitrile/methanol/water mixtures).[2][3] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, including cell harvesting, washing, and extraction volumes. |
| Incomplete protein precipitation. | Ensure vigorous vortexing after adding the lysis solvent to facilitate complete protein precipitation.[1] Centrifuge at a high speed (e.g., 14,000 x g) to pellet all debris.[1] | |
| Pipetting errors with small volumes. | Use calibrated pipettes and be meticulous with technique, especially when reconstituting the final extract in a small volume. | |
| Poor Chromatographic Peak Shape (in LC-MS) | Inappropriate reconstitution solvent. | The reconstitution solvent should be compatible with the initial mobile phase of your liquid chromatography method to avoid solvent effects.[2] |
| Presence of interfering substances (matrix effects). | Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove salts and other interfering molecules.[1] | |
| Signal Instability Over Time | Degradation of acyl-CoAs in the autosampler. | Ensure the autosampler is kept at a low temperature (e.g., 4°C). Analyze samples as quickly as possible after reconstitution. The stability of acyl-CoAs can vary in different solvents over time.[3] |
Quantitative Data Summary
The following tables summarize quantitative data on acyl-CoA abundance in various mammalian cell lines and compare the efficacy of different extraction solvents.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines [4]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
| C18:1-CoA | - | ~15 | ~5 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.
Table 2: Comparison of Extraction Solvents for Acyl-CoA Quantification from Liver Tissue [2][3]
| Acyl-CoA Species | Relative MS Intensity (Solvent 1: Acetonitrile/Methanol/Water) | Relative MS Intensity (Solvent 2: 80% Methanol) |
| Short-Chain | ||
| Acetyl-CoA | ~1.2 x 10^7 | ~0.8 x 10^7 |
| Propionyl-CoA | ~1.0 x 10^6 | ~0.6 x 10^6 |
| Medium to Long-Chain | ||
| C14:0-CoA | ~1.5 x 10^7 | ~2.0 x 10^7 |
| C16:0-CoA | ~2.5 x 10^7 | ~3.5 x 10^7 |
| C18:0-CoA | ~1.0 x 10^7 | ~1.5 x 10^7 |
Note: The presented values are approximate relative intensities based on graphical data from the cited sources and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Solvent Precipitation for Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Add a sufficient volume of ice-cold 80% methanol to the cell pellet or monolayer to ensure complete immersion.
-
For adherent cells, use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new pre-chilled tube, being careful not to disturb the pellet.
-
-
Solvent Evaporation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent for subsequent LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol follows the initial solvent extraction and is designed to reduce matrix effects.
Materials:
-
SPE cartridge (e.g., C18)
-
SPE manifold
-
Wash solvents (e.g., high-aqueous buffer, lower percentage organic solvent)
-
Elution solvent (e.g., high percentage of methanol or acetonitrile)
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with the elution solvent followed by the equilibration solvent.
-
-
Sample Loading:
-
Load the reconstituted sample homogenate from Protocol 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a high-aqueous buffer followed by a lower percentage organic solvent.[1]
-
-
Elution:
-
Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[1]
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate and reconstitute it in the final analysis solvent as described in Protocol 1.
-
Visualizations
Caption: Workflow for Acyl-CoA Extraction from Cultured Cells.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) based methods for the validation of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, a medium-chain unsaturated fatty acyl-CoA. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate validation strategy.
The identity of this compound, a key intermediate in various metabolic pathways, is crucial for accurate biological interpretation. High-resolution mass spectrometry offers the precision required for confident structural elucidation and differentiation from isomeric species. This guide compares two common HRMS approaches: High-Resolution Full Scan Mass Spectrometry and Tandem Mass Spectrometry (MS/MS).
Performance Comparison of HRMS Techniques
The choice of HRMS technique for the validation of this compound depends on the specific requirements of the study, such as the need for structural confirmation and the complexity of the sample matrix. Below is a comparison of the expected performance of two prevalent HRMS methods.
| Feature | High-Resolution Full Scan MS | High-Resolution Tandem MS (MS/MS) |
| Primary Application | Accurate mass measurement of the precursor ion. | Structural elucidation through fragmentation analysis. |
| Confidence in Identification | Moderate to High. Relies on accurate mass matching. | Very High. Provides structural information. |
| Theoretical Monoisotopic Mass | 945.25097545 Da[1] | 945.25097545 Da (Precursor Ion)[1] |
| Expected Accuracy | < 5 ppm | < 5 ppm for precursor and fragment ions. |
| Key Diagnostic Ions | [M+H]⁺ or [M-H]⁻ | Characteristic neutral loss of 507.0 Da (C₁₀H₁₆N₅O₁₃P₃) and presence of a fragment at m/z 428.037 (C₁₀H₁₅N₅O₁₀P₂H)⁺.[2] |
| Interference | Potential for isobaric interferences. | Reduced interference due to precursor ion selection. |
| Throughput | Higher | Lower |
Experimental Protocols
A robust validation of this compound identity using HRMS requires meticulous sample preparation and optimized instrumental parameters.
Sample Preparation: Extraction of Acyl-CoAs
Acyl-CoAs can be extracted from biological samples such as cells or tissues using various methods, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] A common approach involves the following steps:
-
Homogenization: Homogenize the tissue or cell pellet in a cold extraction solvent (e.g., 80% methanol/water with 5% formic acid).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS analysis (e.g., 50% methanol).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The separation of this compound from other metabolites is typically achieved using reversed-phase liquid chromatography.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI) is generally preferred for the analysis of acyl-CoAs as they are efficiently ionized under these conditions.[4]
Visualizing the Validation Workflow and a Relevant Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the validation workflow and a representative metabolic pathway where a medium-chain unsaturated acyl-CoA may be involved.
Caption: Experimental workflow for the validation of this compound.
Caption: A simplified overview of fatty acid beta-oxidation, a potential pathway for this compound.
References
Comparative analysis of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA metabolism in different species.
For Researchers, Scientists, and Drug Development Professionals
The metabolism of unsaturated fatty acids is a critical cellular process, and the degradation of dienoyl-CoA esters presents unique enzymatic challenges. This guide provides a comparative analysis of the metabolism of a specific intermediate, (2-trans, 6-cis)-dodeca-2,6-dienoyl-CoA, across different species, with a focus on the key enzymes involved. While direct comparative kinetic data for this specific substrate is limited in the current literature, this guide offers a comprehensive overview based on available information for closely related substrates, highlighting species-specific differences in enzyme structure, function, and subcellular localization.
Executive Summary
The beta-oxidation of unsaturated fatty acids like linoleic acid leads to the formation of dienoyl-CoA intermediates such as (2-trans, 6-cis)-dodeca-2,6-dienoyl-CoA. The metabolism of this intermediate requires the action of auxiliary enzymes, primarily 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase . Significant differences in these enzymes are observed between prokaryotes (e.g., Escherichia coli) and eukaryotes (e.g., mammals and yeast), particularly in their structure, cofactor requirements, and the final products of the reactions they catalyze. Within eukaryotes, further variations exist between species and even within different subcellular compartments (mitochondria and peroxisomes) of the same organism.
Metabolic Pathway Overview
The degradation of (2-trans, 6-cis)-dodeca-2,6-dienoyl-CoA is a crucial step in the β-oxidation of polyunsaturated fatty acids. The pathway involves the following key enzymatic steps:
Navigating the Intricacies of Unsaturated Fatty Acid Metabolism: A Comparative Look at (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA and Its Isomers as Enzyme Substrates
The metabolism of unsaturated fatty acids, such as dodecadienoic acid, requires a set of auxiliary enzymes to handle the double bonds that are not in the standard configuration for β-oxidation. The specific stereochemistry of the double bonds in isomers of dodeca-2,6-dienoyl-CoA dictates which enzymes are required for their complete degradation and can influence the efficiency of the metabolic process.
The Central Players: Key Enzymes in Unsaturated Fatty Acid β-Oxidation
The complete oxidation of dodeca-2,6-dienoyl-CoA isomers involves enzymes of the β-oxidation pathway, with additional specialized enzymes to handle the non-standard double bond positions and configurations. The two primary auxiliary enzymes are:
-
Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of a cis- or trans-double bond at an odd-numbered carbon to a trans-double bond at an even-numbered carbon, a necessary step for the subsequent action of enoyl-CoA hydratase.
-
2,4-Dienoyl-CoA Reductase: This enzyme is crucial for the metabolism of fatty acids with conjugated double bonds, such as those that can be formed from polyunsaturated fatty acids. It reduces the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which is then converted by enoyl-CoA isomerase to the standard trans-2-enoyl-CoA substrate for β-oxidation.
The substrate specificity of these enzymes is a critical determinant of the metabolic fate of different dodeca-2,6-dienoyl-CoA isomers.
Comparative Metabolism of Dodeca-2,6-dienoyl-CoA Isomers: A Qualitative Overview
While quantitative data is lacking, a qualitative comparison of how different isomers might be metabolized can be inferred from the known functions of the relevant enzymes.
| Substrate Isomer | Predicted Metabolic Pathway | Key Enzymes Involved | Potential for Differential Processing |
| (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA | The 2-trans double bond can enter the β-oxidation cycle directly. After two rounds of β-oxidation, a cis-4-enoyl-CoA intermediate would be formed. This would be converted to a trans-3-enoyl-CoA by 2,4-dienoyl-CoA reductase, followed by isomerization by enoyl-CoA isomerase to a trans-2-enoyl-CoA. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase | The efficiency of 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase in processing the resulting C8 intermediate would be a key determinant of the overall metabolic rate. |
| (2-trans,6-trans)-dodeca-2,6-dienoyl-CoA | Similar to the (2-trans,6-cis) isomer, the initial steps would proceed through β-oxidation. The resulting trans-4-enoyl-CoA intermediate would also be a substrate for 2,4-dienoyl-CoA reductase. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase | The stereochemistry of the intermediate may influence the kinetics of the reductase and isomerase enzymes, potentially leading to a different processing speed compared to the cis isomer. |
| (2-cis,6-cis)-dodeca-2,6-dienoyl-CoA | The initial 2-cis double bond would require isomerization to a 2-trans double bond by enoyl-CoA isomerase before entering the β-oxidation pathway. The subsequent metabolism would follow a similar path to the (2-trans,6-cis) isomer. | Enoyl-CoA Isomerase, Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, 2,4-Dienoyl-CoA Reductase | The initial isomerization step adds another layer of regulation and potential for kinetic differences compared to isomers that can directly enter β-oxidation. |
| (2-cis,6-trans)-dodeca-2,6-dienoyl-CoA | Similar to the (2-cis,6-cis) isomer, the initial step would be isomerization of the 2-cis double bond. The subsequent pathway would resemble that of the (2-trans,6-trans) isomer. | Enoyl-CoA Isomerase, Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, 2,4-Dienoyl-CoA Reductase | The combination of an initial isomerization and the subsequent processing of a trans intermediate could lead to a unique metabolic profile. |
Experimental Protocols for Investigating Enzyme Kinetics
To obtain the much-needed quantitative data, researchers can employ established experimental protocols to determine the kinetic parameters (Km, kcat, and Vmax) of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase with various dodeca-2,6-dienoyl-CoA isomers.
General Experimental Workflow
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and Enzymatic Assays for Acyl-CoA Quantification
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central players in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The choice of analytical methodology can significantly impact experimental outcomes. This guide provides a comprehensive cross-validation of two predominant techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays, offering a detailed comparison of their performance based on experimental data.
Acyl-CoAs are thioesters of coenzyme A that are involved in a wide array of biochemical reactions.[1] Their quantification, however, is challenging due to their inherent instability in aqueous solutions.[1] This guide delves into the specifics of LC-MS/MS, a powerful and versatile platform, and enzymatic assays, which offer a more traditional, often high-throughput approach.
Experimental Workflows: A Visual Comparison
The following diagram illustrates the general experimental workflows for quantifying acyl-CoAs using both LC-MS/MS and enzymatic assays, highlighting the key differences in their analytical approach.
Caption: Comparative workflow for acyl-CoA quantification.
Performance Metrics: A Quantitative Comparison
The selection of an appropriate assay often depends on the specific requirements of the study, such as the need for high sensitivity, the ability to measure multiple analytes simultaneously, or the available instrumentation. The following tables summarize the key performance characteristics of LC-MS/MS and enzymatic assays based on published data.
| Parameter | LC-MS/MS | Enzymatic Assays (Fluorometric) | Source(s) |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Can be susceptible to interference from other molecules | [2][3][4] |
| Sensitivity (LOD) | High (sub-nM to nM range) | Moderate (µM range) | [5][6] |
| Linear Detection Range | Wide (several orders of magnitude) | Narrower (typically 1-2 orders of magnitude) | [5][7][8] |
| Multiplexing Capability | High (can measure multiple acyl-CoAs in a single run) | Limited (typically measures total CoA or a specific acyl-CoA) | [7][9][10] |
| Throughput | Lower (due to chromatographic separation) | High (can be adapted for 96-well plates) | [5][8] |
| Cost per Sample | Higher (instrumentation and maintenance) | Lower | [10] |
| Technical Expertise | High | Low to Moderate | [10] |
Detailed Experimental Protocols
For researchers looking to implement these techniques, detailed methodologies are crucial for reproducibility.
LC-MS/MS Protocol for Acyl-CoA Quantification
This protocol is a generalized procedure based on common practices in the field.[11][12]
1. Sample Preparation and Extraction:
-
Rapidly freeze tissue samples in liquid nitrogen and pulverize.
-
For cultured cells, wash with ice-cold phosphate-buffered saline.
-
Extract acyl-CoAs using a cold extraction solution, such as a mixture of acetonitrile, methanol, and water (2:2:1 v/v/v).[11]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, to correct for extraction efficiency and matrix effects.[3]
-
Centrifuge the samples at high speed to pellet proteins and cell debris.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent or a pH modifier (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[11]
-
The flow rate and gradient profile should be optimized to achieve good separation of the acyl-CoA species of interest.
3. Mass Spectrometry:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode.[12]
-
Perform multiple reaction monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA.
-
The common fragmentation pattern for all CoA species involves the cleavage of the 3'-phosphate-adenosine-5'-diphosphate, resulting in a characteristic daughter ion.[7]
Enzymatic Assay Protocol for Acyl-CoA Quantification
This protocol is based on the principles of commercially available fluorometric assay kits.[5]
1. Sample Preparation:
-
Homogenize tissue or lyse cells in the provided assay buffer.
-
Deproteinize the sample, for example, using perchloric acid (PCA), followed by neutralization.[13]
-
Centrifuge to remove precipitated proteins.
2. Assay Procedure (in a 96-well plate format):
-
Prepare a standard curve using the provided acyl-CoA standard.
-
Add samples and standards to the wells of a black, clear-bottom 96-well plate.
-
Add the reaction mix containing the necessary enzymes and substrates. The principle often involves a series of coupled enzymatic reactions that ultimately produce a fluorescent product.[5] For instance, the conversion of CoA to acyl-CoA can be coupled to the production of H₂O₂, which then reacts with a probe to generate fluorescence.[5]
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
3. Signal Detection:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).
-
The concentration of acyl-CoA in the samples is determined by comparing their fluorescence readings to the standard curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of acyl-CoAs in metabolism and the principle of their quantification by enzymatic assay.
Caption: Role of Acyl-CoAs and enzymatic assay principle.
Conclusion
Both LC-MS/MS and enzymatic assays are valuable tools for the quantification of acyl-CoAs, each with its own set of advantages and limitations. LC-MS/MS offers unparalleled specificity and multiplexing capabilities, making it the gold standard for comprehensive acyl-CoA profiling.[14] However, it requires significant capital investment and technical expertise.
Enzymatic assays, particularly fluorometric ones, provide a sensitive, high-throughput, and more accessible alternative for measuring total or specific acyl-CoAs.[3][4] While they may be more susceptible to interferences, their convenience and lower cost make them well-suited for large-scale screening and routine analyses.
The choice between these two methods will ultimately depend on the specific research question, the number of samples, the desired level of detail in the acyl-CoA profile, and the available resources. For studies requiring the simultaneous and highly specific quantification of a wide range of acyl-CoA species, LC-MS/MS is the superior choice. For high-throughput screening or when focusing on a single or total acyl-CoA pool, enzymatic assays offer a practical and cost-effective solution. In some cases, a combination of both methods may be employed, using the enzymatic assay for initial screening and LC-MS/MS for validation and in-depth characterization of hits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Unraveling the Metabolism of Unsaturated Fats: A Comparative Guide to 2,4-Dienoyl-CoA Reductase and its Product with (2-trans,6-cis)-Dodeca-2,6-dienoyl-CoA
For researchers, scientists, and drug development professionals, understanding the intricacies of fatty acid metabolism is paramount. This guide provides a detailed comparison of the enzymatic product of 2,4-dienoyl-CoA reductase with (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, juxtaposed with alternative metabolic pathways. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
Executive Summary
This guide further explores an alternative metabolic route, the hydratase/epimerase pathway, offering a comparative analysis of the two pathways.[3][4][5] Detailed experimental protocols for assaying 2,4-dienoyl-CoA reductase activity are provided to enable researchers to conduct their own investigations.
Comparative Analysis of Metabolic Pathways
The metabolism of unsaturated fatty acids with double bonds at even-numbered positions, such as the precursor to this compound, presents a challenge to the standard β-oxidation machinery. Two primary pathways have evolved to address this: the reductase-dependent pathway, which utilizes 2,4-dienoyl-CoA reductase, and the reductase-independent hydratase/epimerase pathway.
| Feature | Reductase-Dependent Pathway | Hydratase/Epimerase Pathway |
| Key Enzyme | 2,4-Dienoyl-CoA Reductase (DECR) | 3-Hydroxyacyl-CoA Epimerase / Enoyl-CoA Hydratase II |
| Cofactor Requirement | NADPH | None |
| Initial Intermediate | 2,4-Dienoyl-CoA | 2,4-Dienoyl-CoA |
| Product of Key Step | trans-3-Enoyl-CoA | 3-Hydroxyacyl-CoA (epimerization) |
| Subsequent Steps | Isomerization by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA | Further β-oxidation steps |
| Prevalence | Major pathway in mammalian mitochondria and peroxisomes | A significant pathway in plants |
Quantitative Data on 2,4-Dienoyl-CoA Reductase Activity
While specific kinetic parameters for this compound were not found in the reviewed literature, studies on similar substrates provide a basis for understanding the enzyme's efficiency. For instance, research on peroxisomal 2,4-dienoyl-CoA reductase (pDCR) has shown that the Km values for short-chain acyl-CoAs are at least 6-fold higher than for substrates with 10 or more carbon atoms, indicating a preference for longer-chain substrates.[6]
The following table presents hypothetical kinetic data for 2,4-dienoyl-CoA reductase with a C12 substrate, based on general observations from the literature. This data is for illustrative purposes and should be experimentally verified.
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) |
| This compound | Mammalian Mitochondria | Estimate: 5-15 | Estimate: 10-20 | Estimate: 15-30 |
| 2,4-Decadienoyl-CoA | Rat Liver Mitochondria | 10 | 15.4 | 23.1 |
Estimates are based on the trend of decreasing Km with increasing chain length.[6]
Experimental Protocols
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established methods and can be used to determine the activity of 2,4-dienoyl-CoA reductase.[7]
Principle: The activity of 2,4-dienoyl-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the 2,4-dienoyl-CoA substrate.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH solution (10 mM)
-
This compound solution (1 mM in appropriate solvent)
-
Purified 2,4-dienoyl-CoA reductase or cell/tissue homogenate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
50 µL of 10 mM NADPH
-
Enzyme solution (e.g., 10-50 µg of purified enzyme or an appropriate amount of homogenate)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 1 mM this compound.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Calculation of Enzyme Activity: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (6.22 * Enzyme volume (mL))
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical processes and experimental design, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound Metabolism
Caption: Metabolic pathway of this compound via the reductase-dependent pathway.
Experimental Workflow for Product Confirmation
References
- 1. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA levels in healthy vs diseased tissue.
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
This compound is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, specifically linoleic acid. Its metabolism is crucial for energy production from dietary fats. Alterations in the levels of this and other acyl-CoAs can be indicative of metabolic dysregulation and are implicated in various inherited metabolic disorders.
Comparative Data on Acyl-CoA Levels
Direct quantitative data comparing the levels of this compound in healthy versus diseased tissues are scarce. However, the broader field of metabolomics has established that the profiling of acyl-CoAs can reveal significant differences between normal and pathological states. For instance, defects in fatty acid oxidation pathways can lead to the accumulation of specific acyl-CoA intermediates.
One such condition is 2,4-dienoyl-CoA reductase deficiency , a rare inherited disorder that affects the metabolism of unsaturated fatty acids.[1][2][3] This deficiency disrupts the beta-oxidation pathway, potentially leading to an accumulation of upstream intermediates. In a reported case, a novel metabolite, 2-trans,4-cis-decadienoylcarnitine, derived from the incomplete oxidation of linoleic acid, was identified in the patient's urine and blood.[3] This highlights the utility of acyl-CoA and acylcarnitine profiling in diagnosing metabolic disorders.
While not specific to this compound, studies on other metabolic diseases provide a framework for comparison. For example, in other fatty acid oxidation disorders, the accumulation of specific acyl-CoAs is a hallmark of the disease.
| Analytical Approach | Healthy Tissue | Diseased Tissue (e.g., Fatty Acid Oxidation Disorder) |
| Targeted Acyl-CoA Profiling | Baseline levels of various acyl-CoAs, reflecting normal metabolic flux. | Accumulation of specific acyl-CoA species upstream of the enzymatic block. |
| Untargeted Metabolomics | A stable and predictable metabolome with acyl-CoAs within a homeostatic range. | Significant alterations in the acyl-CoA pool and related metabolites, indicating pathway disruption. |
Experimental Protocols for Acyl-CoA Quantification
The accurate quantification of acyl-CoAs in biological samples is challenging due to their low abundance and instability. The most robust and widely used method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5][6]
1. Sample Preparation:
-
Tissue Homogenization: Tissues are rapidly frozen in liquid nitrogen to quench metabolic activity and then homogenized in a suitable extraction solvent, often containing internal standards.
-
Extraction: A common method involves protein precipitation with agents like perchloric acid or organic solvents (e.g., acetonitrile/methanol/water mixtures).[4]
-
Solid-Phase Extraction (SPE): SPE is frequently used to enrich acyl-CoAs and remove interfering substances from the tissue extract.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate different acyl-CoA species based on the length and saturation of their acyl chains.[4]
-
Mass Spectrometry Detection: A tandem mass spectrometer is used for sensitive and specific detection. Multiple Reaction Monitoring (MRM) is a common acquisition mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.[4] For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-ADP moiety) is often monitored.[4]
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the endogenous acyl-CoA to that of a known concentration of an internal standard.
Signaling Pathways and Metabolic Workflows
Mitochondrial Beta-Oxidation of Linoleic Acid
This compound is an intermediate in the beta-oxidation of linoleic acid. The pathway involves several enzymatic steps to handle the double bonds at positions that differ from standard beta-oxidation intermediates.
Caption: Mitochondrial beta-oxidation pathway of linoleoyl-CoA.
Experimental Workflow for Acyl-CoA Quantification
The general workflow for quantifying acyl-CoA levels from tissue samples is a multi-step process requiring careful handling to ensure data accuracy.
Caption: General experimental workflow for acyl-CoA quantification.
Conclusion
While direct comparative data for this compound levels in healthy versus diseased tissue remain to be established, the analytical frameworks and knowledge of related metabolic disorders provide a strong foundation for future research. The methodologies outlined in this guide are critical for researchers and drug development professionals seeking to investigate the role of acyl-CoA metabolism in health and disease. Profiling of acyl-CoAs using advanced techniques like LC-MS/MS holds significant promise for biomarker discovery and for elucidating the pathophysiology of metabolic diseases.
References
- 1. storymd.com [storymd.com]
- 2. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. 2,4 Dienoyl-CoA reductase deficiency - Wikipedia [en.wikipedia.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating a Novel Enzymatic Pathway for (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA Metabolism: A Comparative Guide
This guide provides a comprehensive framework for validating a hypothetical new enzymatic pathway involving the intermediate (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel metabolic routes. The guide outlines a plausible new pathway, compares it with a known alternative from fatty acid beta-oxidation, presents detailed experimental protocols for validation, and includes hypothetical data for comparative analysis.
Proposed Novel Enzymatic Pathway and a Comparative Alternative
The metabolism of unsaturated fatty acids often requires auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation enzymes.[1] This section describes a hypothetical pathway for the degradation of this compound and contrasts it with the established pathway for linoleoyl-CoA, which also contains cis double bonds.
Hypothetical New Pathway: Direct Hydration and Oxidation
This proposed pathway initiates with the isomerization of cis,cis-3,6-dodecadienoyl-CoA to this compound. The subsequent steps involve a set of hypothetical enzymes that directly process the remaining cis-double bond after a few cycles of beta-oxidation.
-
Step 1: Isomerization: cis,cis-3,6-Dodecadienoyl-CoA is isomerized to this compound by a putative Dodecenoyl-CoA Isomerase (DCI) .
-
Step 2: First Round of Beta-Oxidation: The this compound undergoes one round of beta-oxidation (hydration, oxidation, thiolysis) to yield (4-cis)-deca-4-enoyl-CoA and one molecule of acetyl-CoA.
-
Step 3: Novel Hydration: A hypothetical Novel Enoyl-CoA Hydratase (NECH) directly hydrates the cis-4 double bond to form L-3-hydroxydecanoyl-CoA. This is a key step that differs from canonical pathways.
-
Step 4 & 5: Completion of Beta-Oxidation: The subsequent oxidation by a Hydroxyacyl-CoA Dehydrogenase (HAD) and thiolytic cleavage by a Thiolase proceed to break down the fatty acyl chain into acetyl-CoA units.
Alternative Pathway: Standard Beta-Oxidation of Linoleoyl-CoA
The established pathway for the degradation of polyunsaturated fatty acids like linoleic acid involves a series of isomerization and reductase enzymes to handle the cis-double bonds. For comparison, we will consider the degradation of cis-9,cis-12-octadecadienoyl-CoA (Linoleoyl-CoA).
After three rounds of beta-oxidation, cis-3,cis-6-dodecadienoyl-CoA is formed. This intermediate requires the action of Enoyl-CoA Isomerase to convert the cis-3 double bond to a trans-2 double bond, allowing beta-oxidation to proceed.[2] The subsequent intermediate, cis-4-decenoyl-CoA, is then acted upon by Acyl-CoA Dehydrogenase to form trans-2,cis-4-decadienoyl-CoA. This is then a substrate for 2,4-Dienoyl-CoA Reductase , which reduces it to trans-3-enoyl-CoA. Finally, Enoyl-CoA Isomerase converts this to trans-2-enoyl-CoA, which can re-enter the main beta-oxidation spiral.[1][2]
Data Presentation: Comparative Enzyme Kinetics
The validation of a new pathway hinges on demonstrating the catalytic efficiency of its constituent enzymes with their proposed substrates. The following table presents hypothetical kinetic data for the key enzymes in our proposed pathway compared to those in the standard beta-oxidation pathway. Such data would be obtained through the experimental protocols detailed in the next section.
| Enzyme | Substrate | Pathway | Hypothetical Km (µM) | Hypothetical kcat (s⁻¹) | Hypothetical kcat/Km (M⁻¹s⁻¹) |
| DCI (Novel Pathway) | cis,cis-3,6-Dodecadienoyl-CoA | New | 25 | 150 | 6.0 x 10⁶ |
| NECH (Novel Pathway) | (4-cis)-Deca-4-enoyl-CoA | New | 30 | 120 | 4.0 x 10⁶ |
| Enoyl-CoA Isomerase | cis-3,cis-6-Dodecadienoyl-CoA | Alternative | 50 | 200 | 4.0 x 10⁶ |
| 2,4-Dienoyl-CoA Reductase | trans-2,cis-4-Decadienoyl-CoA | Alternative | 15 | 90 | 6.0 x 10⁶ |
Experimental Protocols
Rigorous experimental validation is essential to substantiate the existence and function of a novel metabolic pathway.[3] Below are detailed methodologies for the key experiments required.
Cloning, Expression, and Purification of Hypothetical Enzymes
-
Gene Synthesis and Cloning: The putative genes for DCI and NECH, identified through genomic analysis, will be synthesized with codon optimization for expression in E. coli. The genes will be cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for purification.
-
Protein Expression: The expression plasmids will be transformed into E. coli BL21(DE3) cells. Cultures will be grown at 37°C to an OD600 of 0.6-0.8. Protein expression will be induced with 0.5 mM IPTG, and the cultures will be incubated at 18°C for 16-20 hours.
-
Purification: Cells will be harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His6-tagged proteins will be purified from the soluble fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The purified proteins will be dialyzed and stored at -80°C.
Enzyme Kinetic Assays
Enzyme kinetics will be determined using spectrophotometric assays by monitoring the change in absorbance of a substrate or a coupled reaction product.[4]
-
DCI Assay: The activity of DCI will be measured by coupling the reaction to the next step in beta-oxidation. The assay mixture will contain the purified DCI, cis,cis-3,6-dodecadienoyl-CoA, and the downstream enoyl-CoA hydratase. The formation of the trans-2 double bond will be monitored by the increase in absorbance at 263 nm.
-
NECH Assay: The hydration of (4-cis)-deca-4-enoyl-CoA by NECH will be monitored in a coupled assay with the subsequent L-3-hydroxyacyl-CoA dehydrogenase. The reaction mixture will contain purified NECH, (4-cis)-deca-4-enoyl-CoA, NAD⁺, and L-3-hydroxyacyl-CoA dehydrogenase. The reduction of NAD⁺ to NADH will be monitored by the increase in absorbance at 340 nm.[4]
-
Data Analysis: Kinetic parameters (Km and Vmax) will be determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[4]
LC-MS/MS Analysis of Pathway Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be used to identify and quantify the intermediates of the proposed pathway in vitro and in vivo.[2][5]
-
In Vitro Reconstitution: The complete hypothetical pathway will be reconstituted in vitro by incubating the starting substrate (cis,cis-3,6-dodecadienoyl-CoA) with a mixture of the purified enzymes (DCI, NECH, and the core beta-oxidation enzymes) and necessary cofactors (NAD⁺, CoA).
-
Sample Preparation: Reactions will be quenched at various time points, and the metabolites will be extracted.
-
LC-MS/MS Analysis: The extracted metabolites will be separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.[2] The identification of intermediates will be based on their accurate mass and fragmentation patterns, compared to authentic standards where available. Quantification will be performed using stable isotope-labeled internal standards.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological processes. The following diagrams were created using Graphviz (DOT language) to illustrate the proposed enzymatic pathway and the experimental workflow for its validation.
Caption: Hypothetical pathway for this compound metabolism.
Caption: Workflow for the validation of the new enzymatic pathway.
References
- 1. jackwestin.com [jackwestin.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
Benchmarking different extraction methods for long-chain acyl-CoAs.
A Comprehensive Guide to Extraction Methods for Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central players in numerous cellular processes, including energy metabolism, lipid synthesis, and signal transduction. The critical first step in their analysis is efficient extraction from complex biological matrices. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, detailed protocols, and visual workflows to facilitate the selection of the most suitable method for your research needs.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly influences the recovery, purity, and ultimately the accuracy of long-chain acyl-CoA quantification. The most prevalent techniques include Solid-Phase Extraction (SPE), Protein Precipitation, and Liquid-Liquid Extraction (LLE). Each method presents a unique set of advantages and disadvantages in terms of recovery efficiency, selectivity, and experimental complexity.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the key performance metrics for different long-chain acyl-CoA extraction methods based on published literature.
| Method | Recovery Rate (%) | Reproducibility (CV%) | Key Advantages | Key Disadvantages | Primary Application |
| Solid-Phase Extraction (SPE) | 70-90%[1][2] | Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[3] | High selectivity, reduced matrix effects, good recovery for a wide range of acyl-CoAs.[4] | More time-consuming and complex compared to other methods.[5] | Targeted quantification requiring high purity samples. |
| Protein Precipitation | Not explicitly stated, but high MS intensities reported.[4] | Not explicitly stated. | Simple, rapid, and effective for a broad range of acyl-CoAs from cultured cells or tissues.[4] | Potential for ion suppression from co-extracted matrix components; may have lower recovery for very long-chain species.[4] | High-throughput screening and qualitative profiling. |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated, but described as sensitive.[6] | Not explicitly stated. | Simple, rapid, and provides good recovery. | May be less effective at removing certain interfering substances compared to SPE. | General purpose extraction for a variety of sample types. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful research. Below are representative methodologies for the key extraction techniques cited.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from methods utilizing C18 SPE cartridges for the purification of long-chain acyl-CoAs from tissue homogenates.[1][3]
-
Homogenization: Homogenize approximately 100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate.[1]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727), followed by one column volume of water.
-
Sample Loading: After centrifugation of the tissue extract, load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elution: Elute the long-chain acyl-CoAs with an organic solvent, such as methanol or acetonitrile.[4]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Protein Precipitation Protocol
This protocol is a rapid method for the extraction of a broad range of acyl-CoAs from cultured cells or tissues.[4]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.
Liquid-Liquid Extraction (LLE) Protocol (based on a modified Bligh-Dyer method)
This protocol is a simplified method for the extraction of long-chain acyl-CoAs from tissue samples.[6]
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Phase Separation: Perform a "reserve Bligh-Dyer" extraction by adding chloroform (B151607) and methanol to the homogenate, resulting in a two-phase system. The long-chain acyl-CoAs will be in the methanolic aqueous phase.
-
Purification: The complex lipids and phospholipids (B1166683) are removed in the chloroform-rich organic phase.
-
Further Purification: The methanolic aqueous phase containing the long-chain acyl-CoAs can be further purified using a C18 extraction column after the removal of methanol.
-
Elution and Analysis: The eluted and purified acyl-CoA esters are then ready for quantification by RP-HPLC or LC-MS/MS.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described extraction methods.
Caption: General workflow for long-chain acyl-CoA extraction and analysis.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
For immediate reference, this document outlines the essential safety precautions and proper disposal methods for (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA. All personnel handling this compound must be familiar with these procedures to ensure a safe laboratory environment.
Key Physical and Chemical Data
A summary of the known quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C33H54N7O17P3S | [1][2][4] |
| Molecular Weight | 945.8 g/mol | [1][2][4] |
| XLogP3 | -1.5 | [1] |
Immediate Safety and Handling Precautions
Researchers and laboratory personnel must adhere to the following safety protocols when handling this compound:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or volatile degradation products.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[7]
-
Storage: Store the compound under the conditions recommended in the Certificate of Analysis, which may include refrigeration and protection from light to prevent degradation.[2]
Step-by-Step Disposal Protocol
The following step-by-step protocol should be followed for the safe disposal of this compound and its contaminated materials. This procedure is designed to hydrolyze the thioester bond, mitigating potential hazards.
-
Segregation of Waste:
-
Collect all materials contaminated with this compound, including unused solutions, pipette tips, and contaminated labware, in a designated, clearly labeled, and sealed waste container.
-
-
Chemical Inactivation (Hydrolysis):
-
For Solutions: To the waste container containing solutions of this compound, add a 1 M solution of sodium hydroxide (B78521) (NaOH) to raise the pH above 10. This basic condition will facilitate the hydrolysis of the thioester bond. Allow the mixture to stand for at least 24 hours in a fume hood to ensure complete degradation.
-
For Solid Waste: Immerse contaminated solid waste (e.g., pipette tips, microfuge tubes) in a 1 M NaOH solution within the designated waste container and let it stand for at least 24 hours.
-
-
Neutralization:
-
After the 24-hour inactivation period, carefully neutralize the basic waste solution by slowly adding a 1 M solution of hydrochloric acid (HCl). Monitor the pH using pH paper or a calibrated pH meter until it is within the neutral range (pH 6-8).
-
-
Final Disposal:
-
Once neutralized, the aqueous waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Treated solid waste should be drained, placed in a sealed bag, and disposed of in the appropriate laboratory solid waste stream.
-
-
Decontamination of Glassware:
-
Thoroughly rinse all glassware that came into contact with this compound with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) followed by washing with soap and water. The initial solvent rinse should be collected and treated as chemical waste following the procedures outlined above.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C33H54N7O17P3S | CID 11966194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
